molecular formula C4H2ClN5 B1372492 5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine CAS No. 1210210-69-7

5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine

Cat. No.: B1372492
CAS No.: 1210210-69-7
M. Wt: 155.54 g/mol
InChI Key: CGCWQOOZYNELCR-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine is a nitrogen-rich heterocyclic compound with the molecular formula C4H2ClN5 . It belongs to the class of fused tetrazolo-pyrazines, which are characterized by a high degree of aromaticity and a significant nitrogen content, making them valuable scaffolds in modern chemical research . The presence of both a chlorine substituent and the electron-deficient tetrazolo[1,5-a]pyrazine core creates a multifunctional intermediate amenable to further synthetic elaboration. The compound is supplied with a documented Predicted Collision Cross Section for various adducts, including [M+H]+ (124.6 Ų) and [M+Na]+ (138.2 Ų), to support analytical method development and compound identification . This compound serves as a versatile precursor in medicinal chemistry and materials science. Fused heterocyclic systems containing both tetrazole and pyrazine rings, such as this one, are frequently employed in the construction of more complex molecular architectures . Researchers utilize this chlorinated derivative as a key building block for the synthesis of novel compounds with potential pharmacological activity, including kinase inhibitors . The structural motif is isoelectronic with purine bases, which allows derivatives to mimic natural products and interact with biological targets . Furthermore, the tetrazolo[1,5-a]pyrazine core is of significant interest in the development of energetic materials due to its catenated nitrogen chains and high thermal stability . The chlorine atom at the 5-position offers a reactive handle for cross-coupling reactions and nucleophilic substitutions, enabling the introduction of diverse amine, alkoxy, and other functional groups to fine-tune the physical, chemical, and biological properties of the resulting derivatives . Intended Research Applications: • A key synthetic intermediate for the development of novel heterocyclic compounds . • A precursor in the search for new protein kinase inhibitors and other biologically active molecules . • A building block for the synthesis of fluorescent probes and functional polymers . • A core structure for investigation in multipurpose energetic materials . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorotetrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN5/c5-3-1-6-2-4-7-8-9-10(3)4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCWQOOZYNELCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NN=N2)C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210210-69-7
Record name 5-chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine
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Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 5-Chloro-tetrazolo[1,5-a]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 5-Chloro-tetrazolo[1,5-a]pyrazine. It is important to note that as of the writing of this document, specific quantitative solubility data for this compound is not extensively available in published literature. Therefore, this guide emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed methodologies for its empirical determination.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that governs the behavior of a compound in various chemical and biological systems. For professionals in drug discovery and development, understanding the solubility of a novel compound like 5-Chloro-tetrazolo[1,5-a]pyrazine is paramount. It directly influences bioavailability, formulation strategies, and the design of synthetic and purification processes. The fused heterocyclic structure of tetrazolo[1,5-a]pyrazines, a class of compounds with significant biological and pharmaceutical properties, presents unique solubility characteristics that merit careful investigation.[1][2]

Physicochemical Profile and Predicted Solubility of 5-Chloro-tetrazolo[1,5-a]pyrazine

The molecular structure of 5-Chloro-tetrazolo[1,5-a]pyrazine provides clues to its potential solubility in organic solvents.

  • The Heterocyclic Core: The presence of multiple nitrogen atoms in the fused tetrazole and pyrazine rings introduces polarity and potential sites for hydrogen bonding with protic solvents.

  • The Chloro Substituent: The chlorine atom at the 5-position is an electron-withdrawing group that can influence the electron distribution of the ring system, potentially impacting its interactions with solvent molecules.

  • Aromaticity: The aromatic nature of the ring system suggests that it may have favorable interactions with other aromatic solvents through pi-pi stacking.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Moderate to HighThe polar nature of solvents like DMSO, DMF, and acetonitrile is likely to effectively solvate the polar heterocyclic core.
Polar Protic Low to ModerateSolvents like methanol and ethanol can act as hydrogen bond donors and acceptors. However, the energy required to break the crystal lattice of the solid may limit solubility. Low solubility in ethanol has been noted for a related non-trifluoromethylated tetrazolo[1,5-a]pyrimidine.[2]
Nonpolar LowThe overall polarity of the molecule is expected to be too high for significant solubility in nonpolar solvents such as hexanes or toluene.
Chlorinated ModerateSolvents like dichloromethane and chloroform may offer a good balance of polarity and dispersion forces to dissolve the compound.

The following diagram illustrates the logical relationship between the molecular structure and its predicted solubility.

G cluster_molecule 5-Chloro-tetrazolo[1,5-a]pyrazine Structure cluster_properties Inferred Physicochemical Properties cluster_solubility Predicted Solubility Structure Fused Heterocyclic Rings (Polar) Chloro Group (Electron-withdrawing) Polarity Moderate to High Polarity Structure->Polarity contributes to H_Bonding Potential for H-Bonding Structure->H_Bonding allows High_Sol High in Polar Aprotic (e.g., DMSO, DMF) Polarity->High_Sol favors Low_Sol Low in Polar Protic & Nonpolar (e.g., Ethanol, Hexane) Polarity->Low_Sol disfavors Moderate_Sol Moderate in Chlorinated (e.g., DCM, Chloroform) H_Bonding->Moderate_Sol influences G cluster_quant Quantification Methods A 1. Preparation Weigh excess solid into vial Add known volume of solvent B 2. Equilibration Shake at constant temperature (e.g., 24-48 hours) A->B C 3. Sample Collection Allow solid to settle Withdraw supernatant B->C D 4. Filtration Filter through 0.22 µm syringe filter C->D E 5. Quantification D->E F HPLC-UV Analysis E->F G Gravimetric Analysis E->G

Sources

The Unveiling of a Privileged Scaffold: A Technical Guide to the Fundamental Reactivity of the Tetrazolo[1,5-a]pyrazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazolo[1,5-a]pyrazine ring system, a fascinating and electron-deficient heterocycle, stands at the crossroads of stability and latent reactivity. Its unique structural feature, the fused tetrazole ring, imparts a delicate balance that governs its chemical behavior, primarily through the intriguing valence isomerization to its 2-azidopyrazine tautomer. This dynamic equilibrium is the key to unlocking a diverse range of chemical transformations, making this scaffold a compelling building block in medicinal chemistry and materials science. This in-depth guide provides a comprehensive exploration of the fundamental reactivity of the tetrazolo[1,5-a]pyrazine core, offering insights into its synthesis, the pivotal azido-tetrazolo tautomerism, and its behavior in key reaction classes including cycloadditions, nucleophilic substitutions, and functionalization strategies. By understanding the electronic underpinnings of this ring system, researchers can strategically harness its reactivity to forge novel molecular architectures with tailored properties.

Introduction: The Allure of a Nitrogen-Rich Heterocycle

Fused nitrogen-rich heterocyclic compounds are mainstays in modern drug discovery, often serving as privileged scaffolds that confer desirable physicochemical and biological properties. The tetrazolo[1,5-a]pyrazine system is a noteworthy member of this class, characterized by the fusion of an electron-rich tetrazole ring with an electron-deficient pyrazine ring. This amalgamation results in a unique electronic landscape that dictates its chemical reactivity. The high nitrogen content contributes to its potential for hydrogen bonding and metabolic stability, making it an attractive motif for the design of therapeutic agents. This guide will delve into the core principles that govern the reactivity of this ring system, providing a foundational understanding for its strategic application in chemical synthesis.

The Cornerstone of Reactivity: The Azido-Tetrazolo Equilibrium

The most critical aspect governing the reactivity of the tetrazolo[1,5-a]pyrazine ring is its existence in a dynamic equilibrium with its valence isomer, 2-azidopyrazine. This ring-chain tautomerism is a reversible electrocyclic reaction that can be influenced by a variety of factors.

  • Electronic Effects of Substituents: Electron-withdrawing groups on the pyrazine ring tend to favor the open-chain azido form by stabilizing the electron-deficient pyrazine ring. Conversely, electron-donating groups generally favor the fused tetrazole form.

  • Solvent Polarity: The equilibrium can be sensitive to the solvent environment. Polar solvents may favor one tautomer over the other by differential solvation.

  • Temperature: Thermal conditions can shift the equilibrium, often favoring the azido tautomer at higher temperatures due to entropic factors.

This equilibrium is not merely a chemical curiosity; it is the lynchpin of the ring's reactivity. Many reactions of tetrazolo[1,5-a]pyrazines proceed through the transiently formed 2-azidopyrazine intermediate.

Azido_Tetrazolo_Equilibrium tetrazolo Tetrazolo[1,5-a]pyrazine azido 2-Azidopyrazine tetrazolo->azido Ring Opening azido->tetrazolo Ring Closing

Caption: The dynamic equilibrium between the tetrazolo[1,5-a]pyrazine and 2-azidopyrazine forms.

Synthesis of the Tetrazolo[1,5-a]pyrazine Core

The construction of the tetrazolo[1,5-a]pyrazine ring system is typically achieved through the cyclization of a 2-hydrazinopyrazine precursor or, more commonly, through the reaction of a 2-halopyrazine with an azide source.

From 2-Halopyrazines

A prevalent and versatile method for the synthesis of tetrazolo[1,5-a]pyridines, which can be extrapolated to the pyrazine series, involves the treatment of a 2-halopyridine with an azide salt.[1] The reaction of 2-chloropyrazine or 2-bromopyrazine with sodium azide or trimethylsilyl azide can afford the corresponding tetrazolo[1,5-a]pyrazine.

Experimental Protocol: General Procedure for the Synthesis of Tetrazolo[1,5-a]pyrazine from 2-Chloropyrazine

  • Dissolution: Dissolve 2-chloropyrazine (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Azide: Add sodium azide (NaN₃, 1.5-2.0 eq.) to the solution.

  • Heating: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_from_Halopyrazine start 2-Chloropyrazine reagent + NaN₃ start->reagent intermediate [Intermediate Complex] reagent->intermediate Nucleophilic Aromatic Substitution product Tetrazolo[1,5-a]pyrazine intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway to tetrazolo[1,5-a]pyrazine from 2-chloropyrazine.

Key Reaction Classes and Mechanistic Insights

The reactivity of the tetrazolo[1,5-a]pyrazine ring is a fascinating interplay between the stability of the fused tetrazole and the reactivity of the transient 2-azidopyrazine.

Cycloaddition Reactions: Harnessing the Azide Tautomer

The tetrazolo[1,5-a]pyrazine ring can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions, by first undergoing ring-opening to the 2-azidopyrazine tautomer. This behavior allows it to act as a stable precursor to a reactive azide, which can then engage with various dipolarophiles.

A prime example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While the tetrazole itself is unreactive, in the presence of a copper(I) catalyst and a terminal alkyne, the equilibrium shifts towards the 2-azidopyrazine, which then readily undergoes the cycloaddition to form a 1,2,3-triazole-substituted pyrazine. Studies on related tetrazolo[1,5-a]pyrimidines have demonstrated the efficiency of this approach, achieving excellent yields of the corresponding triazolylpyrimidines.[2]

Table 1: Representative "Click" Reactions of Fused Tetrazoles

Fused TetrazoleDipolarophileProductYield (%)Reference
Tetrazolo[1,5-a]pyrimidinePhenylacetylene2-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrimidine95[2]
5,7-Dimethyltetrazolo[1,5-a]pyrimidine1-Octyne5,7-Dimethyl-2-(4-hexyl-1H-1,2,3-triazol-1-yl)pyrimidine88[2]
Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient, and the fusion of the electron-withdrawing tetrazole ring further enhances this property. Consequently, the tetrazolo[1,5-a]pyrazine system is susceptible to nucleophilic aromatic substitution, particularly at positions on the pyrazine ring that are activated by the fused tetrazole.

While specific examples for the tetrazolo[1,5-a]pyrazine system are not extensively documented, analogies can be drawn from the reactivity of other electron-deficient azines. Halogenated derivatives of tetrazolo[1,5-a]pyrazine would be expected to undergo facile substitution with a variety of nucleophiles such as amines, alkoxides, and thiolates. The reaction likely proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atoms of the pyrazine ring and the fused tetrazole.

SNAr_Mechanism substrate Substituted Tetrazolo[1,5-a]pyrazine (with leaving group L) nucleophile Nu⁻ substrate->nucleophile meisenheimer Meisenheimer Complex (Resonance Stabilized) nucleophile->meisenheimer Nucleophilic Attack product Substituted Product meisenheimer->product Loss of Leaving Group

Caption: General mechanism for nucleophilic aromatic substitution on the tetrazolo[1,5-a]pyrazine ring.

Electrophilic Aromatic Substitution

As a highly electron-deficient system, the tetrazolo[1,5-a]pyrazine ring is generally unreactive towards electrophilic aromatic substitution. The nitrogen atoms in both the pyrazine and tetrazole rings are deactivating and will be protonated under strongly acidic conditions, further deactivating the ring system. Forced conditions may lead to decomposition rather than substitution. Functionalization of the pyrazine ring is therefore typically achieved through other means, such as nucleophilic substitution or by building the desired functionality into the precursors during synthesis.

Ring Opening and Rearrangement Reactions

Beyond the azido-tetrazolo equilibrium, the tetrazolo[1,5-a]pyrazine ring can undergo other ring-opening reactions under thermal or photochemical conditions. The fused tetrazole ring is a source of molecular nitrogen (N₂), and its extrusion can lead to the formation of highly reactive intermediates such as nitrenes. These intermediates can then undergo a variety of subsequent reactions, including rearrangements, insertions, and cycloadditions, leading to the formation of diverse heterocyclic structures. The specific outcome of these reactions is highly dependent on the substitution pattern of the ring and the reaction conditions.

Functionalization Strategies

The strategic functionalization of the tetrazolo[1,5-a]pyrazine scaffold is crucial for its application in drug discovery and materials science.

  • At the Pyrazine Ring: As discussed, nucleophilic aromatic substitution on pre-functionalized pyrazine precursors is a key strategy. For instance, starting with a dihalopyrazine allows for sequential and regioselective introduction of different nucleophiles.

  • Via the Azide Tautomer: The "click" reaction provides a powerful and reliable method for introducing a wide array of substituents via the formation of a triazole linker.

  • Metal-Catalyzed Cross-Coupling: While challenging due to the electron-deficient nature of the ring, palladium-catalyzed cross-coupling reactions on halogenated tetrazolo[1,5-a]pyrazines could potentially be employed to introduce carbon-carbon and carbon-heteroatom bonds, although this area remains largely unexplored for this specific ring system.

Applications and Future Outlook

The tetrazolo[1,5-a]pyrazine scaffold holds significant promise in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties. The pyrazine core is present in numerous biologically active molecules. The combination of these two rings in a fused system creates a unique chemical entity with the potential for novel biological activities. The reactivity profile discussed herein provides a roadmap for the synthesis of libraries of tetrazolo[1,5-a]pyrazine derivatives for screening against various biological targets.

Conclusion

The fundamental reactivity of the tetrazolo[1,5-a]pyrazine ring is a captivating subject, dominated by the elegant dance of the azido-tetrazolo equilibrium. This dynamic behavior is not a limitation but rather a gateway to a rich and diverse chemistry. By understanding and controlling this equilibrium, chemists can harness the latent reactivity of the 2-azidopyrazine tautomer to perform powerful transformations such as "click" cycloadditions. While the electron-deficient nature of the ring system renders it inert to classical electrophilic substitution, it opens the door to nucleophilic aromatic substitution, providing a complementary avenue for functionalization. As synthetic methodologies continue to evolve, the exploration of this and other nitrogen-rich heterocyclic systems will undoubtedly lead to the discovery of novel molecules with profound implications for science and medicine.

References

  • Gama, V., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Journal of Organic Chemistry, 17, 2055-2066. [Link]

  • Jethava, D. J., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arabian Journal of Chemistry, 13(12), 8532-8591. [Link]

Sources

azide-tetrazole equilibrium in 5-Chloro-tetrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Azide-Tetrazole Equilibrium in 5-Chloro-tetrazolo[1,5-a]pyrazine

Foreword: The Dynamic Nature of a Privileged Scaffold

To researchers, scientists, and drug development professionals, the static representation of molecules on a page belies their dynamic reality. Tautomerism, the phenomenon where structures interconvert through the migration of a proton or the relocation of valence electrons, is a fundamental concept with profound implications for chemical reactivity, biological activity, and material properties. Among the most fascinating and synthetically useful examples is the azide-tetrazole equilibrium, a reversible, ring-chain valence tautomerism.

This guide provides a deep dive into this equilibrium as it manifests in a specific, medicinally relevant heterocyclic system: 5-Chloro-tetrazolo[1,5-a]pyrazine . This scaffold is isoelectronic with purines, making it a "privileged structure" in medicinal chemistry for designing kinase inhibitors, antivirals, and other therapeutic agents[1]. Understanding and controlling its tautomeric state is not merely an academic exercise; it is a critical parameter for rational drug design, influencing everything from target engagement and metabolic stability to the feasibility of downstream synthetic modifications. We will explore the causality behind the equilibrium, the rigorous experimental methods required for its characterization, and the strategic exploitation of this dynamic behavior in modern drug discovery.

The Core Concept: A Reversible Cyclization

The azide-tetrazole equilibrium involves the intramolecular cyclization of an azido group onto an adjacent nitrogen atom within a heterocyclic ring. In the case of our target molecule, the equilibrium exists between the open-chain azido form and the fused-ring tetrazole form.

  • 2-azido-5-chloropyrazine (Azide Tautomer, A): The open-chain form, featuring a reactive azide moiety.

  • 5-Chloro-tetrazolo[1,5-a]pyrazine (Tetrazole Tautomer, T): The fused-ring, bicyclic system, which is generally more stable and less reactive.

This dynamic relationship is governed by a delicate balance of electronic, steric, and environmental factors. The ability to predict and manipulate this balance is paramount for any researcher working with this class of compounds.

G Azide 2-azido-5-chloropyrazine (Open-Ring Form) Tetrazole 5-Chloro-tetrazolo[1,5-a]pyrazine (Closed-Ring Form) Azide->Tetrazole

Caption: The azide-tetrazole equilibrium for 5-chloro-tetrazolo[1,5-a]pyrazine.

Synthesis of the Scaffold

The synthesis of tetrazolo[1,5-a]pyrazine systems typically begins with a corresponding chloropyrazine derivative. The reaction of 2,5-dichloropyrazine with an azide source, such as sodium azide (NaN₃), serves as the primary route to introduce the functionality that enables the equilibrium.

The causality here is a standard nucleophilic aromatic substitution (SₙAr). The pyrazine ring is electron-deficient, making it susceptible to attack by a nucleophile like the azide anion. One of the chlorine atoms is displaced to form 2-azido-5-chloropyrazine, which can then cyclize to the tetrazole form. The reaction often yields the thermodynamically more stable tetrazole tautomer as the final isolated product, though the azide form exists in solution.

Factors Governing the Equilibrium Position

The position of the azide-tetrazole equilibrium (Kₑq) is not static. It is highly sensitive to several interconnected variables. Understanding these allows for precise control over the dominant species in a given context. The stability of the tetrazole isomer is influenced by factors like substituents, solvent, and temperature[2].

FactorInfluence on EquilibriumCausality
Solvent Polarity Nonpolar solvents favor the tetrazole (T) form. Polar aprotic solvents (e.g., DMSO) can favor the azide (A) form.The azide group has a larger dipole moment and greater charge separation than the more compact tetrazole ring. Polar solvents stabilize the azide tautomer through dipole-dipole interactions, shifting the equilibrium towards the open-chain form[3].
Temperature Higher temperatures generally favor the azide (A) form.The conversion of the tetrazole to the azide is an endothermic process. The azide has higher entropy due to its conformational flexibility. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term (-TΔS) more negative, favoring the azide form.
Electronic Effects Electron-withdrawing groups (EWGs) on the pyrazine ring stabilize the tetrazole (T) form.EWGs, like the chlorine atom at position 5, decrease the electron density on the pyrazine nitrogen atom involved in the cyclization. This enhances the electrocyclization process and stabilizes the resulting fused tetrazole ring system.
pH (Acidity) Acidic conditions can shift the equilibrium toward the azide (A) form.Protonation can occur on the tetrazole ring nitrogens. This disrupts the aromaticity and stability of the fused ring, favoring the ring-opening to the protonated azido-pyrazine species[3][4].

A Self-Validating Experimental Workflow for Characterization

To rigorously characterize the azide-tetrazole equilibrium, a multi-technique approach is essential. Each method provides a unique and complementary piece of evidence, creating a self-validating system that ensures trustworthiness and accuracy.

G A 5-Chloro-tetrazolo[1,5-a]pyrazine (Stable, Unreactive Prodrug) B Equilibrium Shift (e.g., pH change, solvent) A->B Trigger C 2-azido-5-chloropyrazine (Active Azide Form) B->C E Conjugated Product (Click Reaction) C->E D Alkyne-Probe + Cu(I) D->E

Caption: Leveraging the equilibrium for triggered "click" chemistry reactions.

In this strategy, a drug candidate is designed to exist predominantly as the stable tetrazole tautomer under physiological storage conditions. Upon reaching a specific biological environment (e.g., a slightly acidic tumor microenvironment), the equilibrium can be deliberately shifted to the azide form, "unmasking" the reactive handle for a specific conjugation event with an alkyne-tagged probe or therapeutic partner.[3][5]

Bioisosterism and Pharmacokinetic Optimization

Tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and oral bioavailability.[6] The tetrazolo[1,5-a]pyrazine core itself acts as a purine bioisostere, which is key to its utility in kinase inhibition.[1] The tautomeric equilibrium adds another layer of complexity and opportunity.

  • Target Binding: The shape, size, and hydrogen bonding potential of the tetrazole and azide tautomers are different. The dominant form in the physiological environment of a drug target will dictate binding affinity. A drug may be designed to favor the tetrazole form for optimal fit into a hydrophobic pocket, for instance.

  • Metabolic Stability: The azide group can be susceptible to reduction by cellular reductases. By designing the molecule to favor the tetrazole form, the metabolic lifetime of the drug can be significantly extended.

Conclusion

The is a prime example of how fundamental physical organic principles directly impact advanced applications in medicinal chemistry. It is a dynamic system where the structure, and therefore function, is dictated by a subtle interplay of electronic effects and environmental conditions. For the drug development professional, this is not a complication but an opportunity. By mastering the techniques to characterize this equilibrium and understanding the factors that control it, researchers can design more stable, effective, and innovative molecules. The tetrazole is more than just a stable ring; it is a latent form of the versatile azide, offering a switchable reactivity that is increasingly valuable in the age of targeted therapeutics and chemical biology.

References

  • A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC - NIH. (2023).
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2021).
  • Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes. PubMed Central.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. ChemRxiv.
  • Synthesis of novelt[3][7][8]riazolo[1,5-b]t[3][7][8]etrazines and investigation of their fungistatic activity . (2022). National Institutes of Health.

  • The activity of pyrazolo[4,3-e]t[3][7][8]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][7][8]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures . PubMed Central.

  • 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines. (2021).
  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019). PubMed.
  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. PubMed.
  • The azido-tetrazole tautomerism in azoles and its relationships with aromaticity and NMR properties. (2018).
  • Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent variation - implications for drug design and azide-alkyne cycloadditions. (2015). PubMed.
  • 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines. (2022). PubMed.
  • Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. (2017). Beilstein Journals.

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Methodological & Application

Application Notes and Protocols for Screening 5-Chloro-tetrazolo[1,5-a]pyrazine Derivatives for Antiviral Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Tetrazolo[1,5-a]pyrazines

The emergence of novel and drug-resistant viral pathogens presents a continuous and urgent challenge to global health. The development of new antiviral agents with diverse mechanisms of action is therefore a critical priority in medicinal chemistry and drug development. Heterocyclic compounds are a cornerstone of many established therapeutic agents, and among these, nitrogen-rich scaffolds have demonstrated a broad spectrum of biological activities.[1] The tetrazolo[1,5-a]pyrazine core represents a promising, yet underexplored, scaffold for the discovery of new antiviral drugs. The tetrazole moiety, a bio-isostere of the carboxylic acid group, can participate in various non-covalent interactions, including hydrogen bonding, which is crucial for inhibitor-enzyme binding.[1] This, combined with the pyrazine ring, which is present in antiviral agents like Favipiravir, suggests a strong potential for antiviral activity.[2][3] The mechanism of action for pyrazine-based antivirals is often attributed to the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 5-Chloro-tetrazolo[1,5-a]pyrazine derivatives for antiviral activity. These application notes and protocols are designed to be a self-validating system, explaining the causality behind experimental choices and ensuring technical accuracy.

Strategic Overview of the Screening Cascade

The antiviral screening process is a multi-step cascade designed to first assess the safety profile of the compounds and then to evaluate their efficacy against a panel of representative viruses. This approach ensures that only compounds with a favorable therapeutic window proceed to more complex and resource-intensive assays.

G cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Selectivity Assessment cluster_3 Phase 4: Mechanism of Action Studies A Compound Library of 5-Chloro-tetrazolo[1,5-a]pyrazine Derivatives B Cytotoxicity Assays (MTT & LDH) A->B C Determine CC50 (50% Cytotoxic Concentration) B->C D Plaque Reduction Assay (Influenza Virus) C->D E TCID50 Assay (Coronavirus) C->E F Determine EC50 (50% Effective Concentration) D->F E->F G Calculate Selectivity Index (SI) SI = CC50 / EC50 F->G H Prioritize Compounds with High SI G->H I Neuraminidase Inhibition Assay H->I J Reverse Transcriptase Inhibition Assay H->J

Figure 1: Antiviral Screening Workflow.

PART 1: Cytotoxicity Assessment - The Foundation of a Good Antiviral

Before assessing antiviral efficacy, it is paramount to determine the inherent toxicity of the 5-Chloro-tetrazolo[1,5-a]pyrazine derivatives on the host cells. A compound that is highly toxic to the host cells, even if it inhibits viral replication, will have a poor therapeutic index and is unlikely to be a viable drug candidate. We will employ two complementary assays to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Rationale for Cell Line Selection
  • Vero E6 (ATCC CRL-1586): An African green monkey kidney epithelial cell line that is deficient in the type I interferon response, making it highly susceptible to a wide range of viruses, including coronaviruses. Its widespread use allows for comparability of results across different studies.

  • MDCK (Madin-Darby Canine Kidney) (ATCC CCL-34): A canine kidney epithelial cell line that is the gold standard for the isolation and propagation of influenza viruses.[4][5] Its use is critical for influenza-specific antiviral screening.

  • MT-4 (Human T-cell leukemia virus type 1-transformed T-cell line): A human T-cell line that is highly permissive for Human Immunodeficiency Virus (HIV) replication. This cell line is essential for screening against retroviruses.

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 5-Chloro-tetrazolo[1,5-a]pyrazine derivatives (dissolved in DMSO, stock concentration 10 mM)

  • Vero E6, MDCK, or MT-4 cells

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the appropriate cell line into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Chloro-tetrazolo[1,5-a]pyrazine derivatives in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a "cells only" control (medium with 0.5% DMSO) and a "no cells" blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration to determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 1.2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Supernatant from the compound-treated cells (from Protocol 1.1, before MTT addition)

  • 96-well assay plate

  • Plate reader (490 nm)

Procedure:

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well of the compound-treated plate (from Protocol 1.1, step 4).

  • Assay Reaction: Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit. Typically, this involves adding the collected supernatant to a new 96-well plate and then adding the reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes).

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a "maximum LDH release" control (cells treated with a lysis buffer provided in the kit). Determine the CC50 value as described for the MTT assay.

Data Presentation: Cytotoxicity Profile
DerivativeCell LineMTT CC50 (µM)LDH CC50 (µM)
Parent Compound Vero E6>100>100
MDCK>100>100
MT-485.292.5
Derivative A Vero E675.681.3
MDCK88.195.4
MT-462.968.7
Derivative B Vero E6>100>100
MDCK>100>100
MT-4>100>100

PART 2: Antiviral Efficacy Screening

Once the cytotoxicity of the derivatives has been established, the next step is to evaluate their ability to inhibit viral replication. We will use two standard virological assays: the Plaque Reduction Assay for influenza virus and the TCID50 assay for a broader spectrum virus like a coronavirus.

Protocol 2.1: Plaque Reduction Assay for Influenza Virus

The plaque reduction assay is the gold standard for quantifying infectious virus particles. A viral plaque is a visible structure formed within a cell culture when a virus infects a cell and then spreads to adjacent cells, causing their death or lysis. The presence of an effective antiviral will reduce the number and/or size of these plaques.

Materials:

  • Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))

  • MDCK cells

  • Complete growth medium (DMEM with 10% FBS)

  • Infection medium (serum-free DMEM with 1 µg/mL TPCK-trypsin)

  • Agarose overlay (e.g., 2X MEM with 1.6% SeaKem LE Agarose)

  • Crystal violet solution (0.1% in 20% ethanol)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the 5-Chloro-tetrazolo[1,5-a]pyrazine derivatives in infection medium at concentrations below their CC50 values. Prepare a dilution of the influenza virus stock to yield approximately 100 plaque-forming units (PFU) per well.

  • Infection: Wash the MDCK cell monolayers with PBS. In separate tubes, pre-incubate the virus dilution with an equal volume of the diluted compounds for 1 hour at 37°C.

  • Inoculate the cell monolayers with 200 µL of the virus-compound mixture. Include a "virus only" control and a "cells only" control.

  • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: Aspirate the inoculum and overlay the cells with 2 mL of the agarose overlay medium.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 1 hour. Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Protocol 2.2: TCID50 Assay for Coronavirus

The Tissue Culture Infectious Dose 50 (TCID50) assay is an endpoint dilution assay used to quantify infectious virus titers.[6] It determines the virus dilution at which 50% of the cell cultures show a cytopathic effect (CPE).[6]

Materials:

  • Coronavirus (e.g., Human Coronavirus 229E)

  • Vero E6 cells

  • Complete growth medium (DMEM with 2% FBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in complete growth medium. Prepare 10-fold serial dilutions of the virus stock.

  • Infection: Add 50 µL of the diluted compounds to the wells. Then, add 50 µL of the serially diluted virus to the wells (8 replicates per dilution). Include "virus control" (virus, no compound), "cell control" (no virus, no compound), and "compound toxicity control" (cells with compound, no virus) wells.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • CPE Observation: Observe the wells for the presence of CPE using an inverted microscope.

  • Data Analysis: Determine the number of positive wells (showing CPE) for each virus dilution in the presence and absence of the test compounds. Calculate the TCID50/mL using the Reed-Muench method. The EC50 is the concentration of the compound that reduces the virus titer by 50%.

Data Presentation: Antiviral Efficacy and Selectivity Index

The Selectivity Index (SI) is a crucial parameter that defines the therapeutic window of a compound. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more promising drug candidate.

DerivativeVirusAssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Parent Compound Influenza APlaque Reduction>50>100-
Derivative A Influenza APlaque Reduction12.588.17.0
Derivative B Influenza APlaque Reduction5.2>100>19.2
Parent Compound CoronavirusTCID50>50>100-
Derivative A CoronavirusTCID5028.175.62.7
Derivative B CoronavirusTCID508.9>100>11.2
Remdesivir CoronavirusTCID500.77>100>129
Oseltamivir Influenza APlaque Reduction0.01>100>10,000

PART 3: Preliminary Mechanism of Action Studies

For compounds that demonstrate a high selectivity index, preliminary mechanism of action (MOA) studies can provide insights into their potential viral targets. Based on the structural similarity to other pyrazine-based antivirals, we hypothesize that the 5-Chloro-tetrazolo[1,5-a]pyrazine derivatives may target viral polymerases.

G cluster_0 Viral Replication Cycle cluster_1 Potential Targets for 5-Chloro-tetrazolo[1,5-a]pyrazine Derivatives A Viral Entry B Uncoating A->B C Viral RNA Replication (RNA-dependent RNA Polymerase) B->C D Protein Synthesis C->D E Assembly D->E F Viral Release (Neuraminidase for Influenza) E->F G RdRp Inhibition G->C Inhibits H Neuraminidase Inhibition H->F Inhibits

Figure 2: Potential Viral Targets.

Protocol 3.1: Neuraminidase Inhibition Assay (for Influenza)

Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of newly formed virus particles from infected cells.

Materials:

  • Neuraminidase Inhibition Assay Kit (fluorometric or chemiluminescent)

  • Influenza virus stock

  • Test compounds

  • 96-well black plates (for fluorescence) or white plates (for luminescence)

  • Plate reader with appropriate filters

Procedure:

  • Follow the manufacturer's protocol for the chosen neuraminidase inhibition assay kit.

  • Typically, the assay involves incubating the influenza virus with serial dilutions of the test compounds.

  • A fluorogenic or chemiluminescent neuraminidase substrate is then added.

  • The activity of the neuraminidase enzyme cleaves the substrate, generating a fluorescent or luminescent signal.

  • The signal is measured using a plate reader.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each compound concentration relative to a "no inhibitor" control. The IC50 (50% inhibitory concentration) is determined by non-linear regression analysis.

Protocol 3.2: Reverse Transcriptase Inhibition Assay (for Retroviruses)

Reverse transcriptase (RT) is an enzyme unique to retroviruses that converts the viral RNA genome into DNA, a crucial step for viral integration into the host genome.

Materials:

  • Reverse Transcriptase Assay Kit (colorimetric or radioactive)

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Follow the manufacturer's protocol for the chosen reverse transcriptase assay kit.[7]

  • The assay typically involves the incubation of recombinant RT with a template-primer, deoxynucleotides (one of which is labeled), and serial dilutions of the test compounds.

  • The amount of incorporated labeled nucleotide is quantified to determine the RT activity.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a "no inhibitor" control. Determine the IC50 value.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the consistent use of appropriate controls:

  • Positive Controls: Known antiviral drugs (e.g., Remdesivir for coronaviruses, Oseltamivir for influenza, Zidovudine for HIV) should be included in every assay to ensure that the assay is performing as expected and to provide a benchmark for the potency of the test compounds.

  • Negative Controls: A vehicle control (e.g., 0.5% DMSO in medium) is essential to ensure that the solvent used to dissolve the compounds does not have any antiviral or cytotoxic effects. An inactive structural analog of the test compounds, if available, can also serve as an excellent negative control.

  • Cell and Virus Controls: "Cells only" and "virus only" controls are fundamental to establish the baseline for cytotoxicity and viral replication, respectively.

By adhering to these rigorous control measures, researchers can have high confidence in the validity and reproducibility of their screening results.

Conclusion and Future Directions

These application notes provide a robust framework for the initial screening of 5-Chloro-tetrazolo[1,5-a]pyrazine derivatives for antiviral activity. This systematic approach, from cytotoxicity profiling to efficacy testing and preliminary MOA studies, allows for the efficient identification of promising lead compounds. Derivatives that exhibit a high selectivity index and demonstrate activity in the preliminary MOA assays should be prioritized for further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to precisely identify their molecular targets. The exploration of this novel chemical scaffold holds the potential to yield a new class of antiviral agents to combat the ever-present threat of viral diseases.

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Application Notes and Protocols for the Development of Anticancer Agents from 5-Chloro-tetrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 5-Chloro-tetrazolo[1,5-a]pyrazine scaffold for the discovery and preclinical development of novel anticancer agents. This document outlines the scientific rationale, synthetic strategies, and detailed protocols for screening and characterizing potential drug candidates derived from this heterocyclic core.

Introduction: The Rationale for Tetrazolo[1,5-a]pyrazines in Oncology

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with nitrogen-containing heterocycles being particularly prominent in anticancer drug discovery.[1][2] The tetrazole moiety, a bioisostere of the carboxylic acid group, is of particular interest in medicinal chemistry due to its metabolic stability and ability to enhance pharmacokinetic profiles.[3][4] When fused with a pyrazine ring, the resulting tetrazolo[1,5-a]pyrazine core presents a unique and promising scaffold for the development of targeted anticancer therapeutics.

While the specific anticancer properties of 5-Chloro-tetrazolo[1,5-a]pyrazine are not extensively documented, its structural analogs, particularly pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][7]triazine sulfonamides, have demonstrated potent cytotoxic and pro-apoptotic activity against various cancer cell lines.[5][7][8] These related compounds have been shown to induce DNA damage, trigger apoptosis through both intrinsic and extrinsic pathways, and potentially inhibit key kinases involved in cancer cell proliferation and survival, such as AKT, mTOR, and Bruton's tyrosine kinase (BTK).[5][6][8]

This guide, therefore, proposes a strategic workflow for the development of anticancer agents starting from the foundational 5-Chloro-tetrazolo[1,5-a]pyrazine scaffold. The central hypothesis is that derivatization of this core, particularly at the 5-position, will yield compounds with significant anticancer potential.

Part 1: Synthesis and Derivatization Strategy

The development of a library of candidate compounds begins with the synthesis of the core scaffold, 5-Chloro-tetrazolo[1,5-a]pyrazine, and subsequent strategic derivatization.

Synthesis of the Core Scaffold: 5-Chloro-tetrazolo[1,5-a]pyrazine

The synthesis of 5-Chloro-tetrazolo[1,5-a]pyrazine can be achieved through established methods in heterocyclic chemistry. While specific, detailed protocols for this exact molecule are not abundant in peer-reviewed literature, a general approach can be inferred from related syntheses. One potential route involves the reaction of a substituted pyrazine with a source of azide.

Derivatization Strategy: Building a Focused Library

The chlorine atom at the 5-position of the tetrazolo[1,5-a]pyrazine ring is a key handle for nucleophilic substitution, allowing for the introduction of a diverse range of functional groups. Drawing inspiration from the potent anticancer activity of related pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][7]triazine sulfonamides, a primary focus of derivatization should be the introduction of various substituted sulfonamide moieties.[5][7][9]

Proposed Workflow for Derivatization:

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Part 3: Mechanism of Action Studies

For lead compounds that demonstrate potent, pro-apoptotic activity, further studies are necessary to elucidate their mechanism of action. Based on the activity of related compounds, potential mechanisms include the induction of DNA damage and the inhibition of key signaling pathways.

DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol 3: Alkaline Comet Assay

  • Cell Treatment and Embedding: Treat cells with the test compound, then embed the cells in low-melting-point agarose on a microscope slide.

  • Cell Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nucleoid.

  • DNA Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Target Identification and Pathway Analysis

In silico modeling and subsequent in vitro kinase assays can be employed to identify potential protein targets. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. [5] Proposed Signaling Pathway for Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation BTK BTK BTK->AKT Tetrazolo_Pyrazine Tetrazolo[1,5-a]pyrazine Derivative Tetrazolo_Pyrazine->AKT Inhibits Tetrazolo_Pyrazine->mTOR Inhibits Tetrazolo_Pyrazine->BTK Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR and BTK signaling pathways by tetrazolo[1,5-a]pyrazine derivatives.

Part 4: In Vivo Evaluation of Lead Candidates

Promising lead compounds identified through in vitro studies should be advanced to in vivo preclinical animal models to assess their efficacy and safety. [10][11][12][13]

Xenograft Models

Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are widely used in preclinical oncology research. [14] Protocol 4: Subcutaneous Xenograft Tumor Growth Study

  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into vehicle control and treatment groups.

  • Compound Administration: Administer the test compound to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis:

  • Compare the tumor growth inhibition in the treated groups to the vehicle control group.

  • Assess the toxicity of the compound by monitoring body weight changes and clinical signs.

Conclusion and Future Directions

The 5-Chloro-tetrazolo[1,5-a]pyrazine scaffold represents a promising starting point for the development of a new class of anticancer agents. The strategic workflow outlined in these application notes, from rational design and synthesis to a comprehensive in vitro and in vivo screening cascade, provides a robust framework for identifying and characterizing novel drug candidates. Future work should focus on expanding the chemical diversity of the synthesized library, further elucidating the molecular mechanisms of action of lead compounds, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical translation.

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  • Kaur, H., et al. (2024). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 58(1s), s30-s45. [Link]

  • Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]

  • Open Source Malaria. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-t[5][6][7]riazolo[4,3-a]pyrazine. GitHub. [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

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Application Notes and Protocols: 5-Chloro-tetrazolo[1,5-a]pyrazine in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Latent Potential of a High-Nitrogen Heterocycle

5-Chloro-tetrazolo[1,5-a]pyrazine is a high-nitrogen heterocyclic compound that, while not extensively documented in materials science literature, presents significant potential as a versatile precursor for a range of advanced materials. Its structure, combining the electron-deficient pyrazine ring with the energetic tetrazole moiety and a reactive chloro group, makes it an attractive building block for energetic materials, coordination polymers, and functional organic materials. The chloro-substituent, in particular, serves as a key functional handle for introducing a variety of other chemical groups, allowing for the tailored design of materials with specific properties.

These application notes will provide a detailed guide to the potential uses of 5-Chloro-tetrazolo[1,5-a]pyrazine in materials science, complete with scientifically grounded, detailed protocols for its derivatization and application. While direct experimental data for this specific molecule is sparse, the protocols provided are based on well-established reactivity principles of analogous heterocyclic systems.

Core Properties and Synthesis

Molecular Structure and Properties:

PropertyValueSource
Molecular FormulaC4H2ClN5
Molecular Weight155.55 g/mol
AppearancePredicted to be a crystalline solidN/A
Key Features- High nitrogen content - Fused tetrazole and pyrazine rings - Reactive chloro group for substitutionN/A

Synthesis of 5-Chloro-tetrazolo[1,5-a]pyrazine:

A plausible synthetic route to 5-Chloro-tetrazolo[1,5-a]pyrazine involves the reaction of 2,5-dichloropyrazine with sodium azide. This type of nucleophilic aromatic substitution is a common method for the synthesis of tetrazolo-fused heterocycles.[1]

Application I: Precursor for High-Energy Materials

The high nitrogen content and positive enthalpy of formation of the tetrazole ring make 5-Chloro-tetrazolo[1,5-a]pyrazine an excellent starting material for the synthesis of novel energetic materials.[2] The chloro group can be readily substituted by nitrogen-rich functional groups, such as amino, hydrazino, or azido groups, to further increase the nitrogen content and energetic performance.[3]

Protocol 1: Synthesis of 5-Azido-tetrazolo[1,5-a]pyrazine - An Energetic Precursor

This protocol details the conversion of 5-Chloro-tetrazolo[1,5-a]pyrazine to its highly energetic azido derivative. The resulting 5-azido-tetrazolo[1,5-a]pyrazine can be used as a primary explosive or as a precursor for further derivatization.

Causality: The nucleophilic substitution of the chloride with an azide ion is a well-established method for introducing the highly energetic azido group.[4] The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the SNAr reaction mechanism.

Experimental Workflow:

start Start: 5-Chloro-tetrazolo[1,5-a]pyrazine reagents Sodium Azide (NaN3) Dimethylformamide (DMF) start->reagents Add reaction Reaction at 60-80 °C (2-4 hours) reagents->reaction Heat workup Aqueous Workup (Precipitation & Filtration) reaction->workup Cool & Quench product Product: 5-Azido-tetrazolo[1,5-a]pyrazine workup->product Isolate start 5-Chloro-tetrazolo [1,5-a]pyrazine sonogashira Sonogashira Coupling (Pd/Cu catalyst, alkyne) start->sonogashira alkyne_intermediate Alkyne-substituted Intermediate sonogashira->alkyne_intermediate oxidation Oxidation (e.g., KMnO4) alkyne_intermediate->oxidation hydrolysis Acidic Hydrolysis oxidation->hydrolysis product Dicarboxylic Acid Ligand hydrolysis->product start 5-Chloro-tetrazolo [1,5-a]pyrazine reagents Electron-rich Boronic Acid (e.g., thiophene-boronic acid) Pd Catalyst, Base start->reagents Combine reaction Suzuki Coupling Reaction in Toluene/Water reagents->reaction Heat workup Extraction & Purification (Column Chromatography) reaction->workup Cool & Separate product Donor-Acceptor Chromophore workup->product Isolate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrazolo[1,5-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a purine isostere, the tetrazolo[1,5-a]pyrazine core is a valuable building block in medicinal chemistry.[1][2] This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental challenges and their solutions.

Part 1: Core Principles and Reaction Mechanism

The most common and direct route to tetrazolo[1,5-a]pyrazine involves a two-step, one-pot process starting from 2-chloropyrazine. Understanding the mechanism is critical for effective troubleshooting.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The synthesis begins with the displacement of the chloride from the electron-deficient pyrazine ring by an azide nucleophile, typically sodium azide (NaN₃). This forms the key intermediate, 2-azidopyrazine.

  • Step 2: Intramolecular [3+2] Cyclization. The nascent 2-azidopyrazine intermediate exists in equilibrium with its valence tautomer, the fused tetrazole ring system. This is a thermally-driven, reversible electrocyclization. The fused tetrazole is generally the thermodynamically more stable isomer.[3]

Figure 1. General reaction scheme for tetrazolo[1,5-a]pyrazine synthesis.
The Critical Azide-Tetrazole Equilibrium

A foundational concept that underpins many troubleshooting scenarios is the azide-tetrazole equilibrium. The 2-azidopyrazine intermediate and the tetrazolo[1,5-a]pyrazine product are valence tautomers, meaning they can interconvert without the migration of any atoms.[4]

This equilibrium is influenced by several factors:

  • Temperature: Higher temperatures generally favor the formation of the more stable tetrazole ring.

  • Solvent: The polarity and nature of the solvent can shift the equilibrium. Protic solvents often favor the tetrazole form.[5]

  • Electronic Effects: Electron-withdrawing groups on the pyrazine ring can influence the position of the equilibrium.

Why this matters: Even if your reaction appears to stall with the azido intermediate present in your analytical data (e.g., NMR, TLC), the desired tetrazole is also present. The key is often to adjust conditions to shift the equilibrium towards the product.[4]

Figure 2. The dynamic equilibrium between the azide and tetrazole tautomers.

Part 2: Representative Experimental Protocol

While reaction conditions may require optimization based on substrate substitution and scale, the following protocol, adapted from procedures for analogous heterocyclic systems, serves as a robust starting point.[6][7][8]

ParameterRecommended Value/ReagentRationale / In-Depth Insight
Solvent Ethanol (EtOH) or N,N-Dimethylformamide (DMF)EtOH is a good protic solvent that can facilitate the reaction and is easy to remove. DMF is a polar aprotic solvent with a high boiling point, which can increase reaction rates but is harder to remove.
Azide Source Sodium Azide (NaN₃)A common, effective, and inexpensive source of the azide nucleophile. Ensure it is dry and from a reliable source.
Equivalents of NaN₃ 1.5 - 3.0 eq.Using an excess of sodium azide helps drive the initial SNAr reaction to completion.
Concentration 0.2 - 0.5 MA moderate concentration prevents issues with solubility while ensuring a reasonable reaction rate.
Temperature Reflux (EtOH: ~78°C; DMF: 80-120°C)Heat is required for both the SNAr reaction and to drive the equilibrium toward the final tetrazole product.
Reaction Time 12 - 24 hoursThe reaction should be monitored by TLC or LC-MS. The disappearance of 2-chloropyrazine is the first key indicator of progress.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyrazine (1.0 eq.).

  • Solvent & Reagent Addition: Add ethanol to achieve the desired concentration (e.g., 0.4 M). Add sodium azide (1.5 eq.).

  • Heating: Heat the mixture to reflux and maintain for 12-24 hours. CRITICAL SAFETY NOTE: This reaction generates hydrazoic acid (HN₃) in situ, which is toxic and explosive. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.[6][9]

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Workflow Start Reaction Start: Low Yield or Stalled? Check_SM Is Starting Material (2-Chloropyrazine) Consumed? Start->Check_SM Troubleshoot_SNAr Troubleshoot SNAr Step: - Check NaN₃ quality/equivalents - Increase Temp/Time - Change to DMF Check_SM->Troubleshoot_SNAr No Analyze_Crude Analyze Crude Mixture: What is the major species? Check_SM->Analyze_Crude Yes SM_Yes No SM_No Yes Troubleshoot_Cyclization Troubleshoot Cyclization: - Increase Temp/Time - Drive equilibrium Analyze_Crude->Troubleshoot_Cyclization Azide Intermediate Troubleshoot_Purity Troubleshoot Purity: - Lower reaction temperature - Check for decomposition - Optimize purification Analyze_Crude->Troubleshoot_Purity Complex Mixture Success Success! Optimize Purification Analyze_Crude->Success Desired Product Azide_Major Azide Intermediate Byproducts_Major Complex Mixture/ Byproducts Product_Major Desired Product

Figure 3. A logical workflow for troubleshooting common synthesis issues.
Category 1: Low or No Product Yield

Q1: My TLC/LC-MS shows only unreacted 2-chloropyrazine, even after several hours at reflux. What's wrong?

A1: This points to a failure in the initial SNAr step.

  • Causality: The azide ion is not effectively displacing the chloride. This can be due to several factors.

  • Solutions & Rationale:

    • Check Sodium Azide Quality: Sodium azide can degrade over time, especially if it has absorbed moisture. Use freshly opened, dry NaN₃.

    • Increase Equivalents: Increase the equivalents of NaN₃ to 2.5-3.0 eq. This will increase the concentration of the nucleophile and push the reaction forward according to Le Châtelier's principle.

    • Increase Temperature/Change Solvent: If using ethanol, the reflux temperature (~78°C) may be insufficient. Switching to a higher boiling solvent like DMF (and increasing the temperature to 100-120°C) can significantly accelerate the SNAr reaction on the electron-deficient pyrazine ring.

    • Ensure Anhydrous Conditions: While the reaction can tolerate some water, ensure your solvent is reasonably dry, as excess water can interfere with the reaction.

Q2: The starting material is consumed, but my isolated yield is very low and the crude NMR is a complex mess.

A2: This suggests that the 2-azidopyrazine intermediate is forming but is decomposing or participating in side reactions.

  • Causality: Organic azides can be thermally unstable. Prolonged heating at high temperatures can lead to the extrusion of N₂ gas, forming a highly reactive nitrene intermediate. This nitrene can then react non-selectively with the solvent or other molecules, leading to a complex mixture of byproducts and tar.[3] The formation of multiple byproducts can make purification and isolation extremely difficult.[2]

  • Solutions & Rationale:

    • Lower the Reaction Temperature: Find the "sweet spot." The temperature should be high enough to promote cyclization but low enough to minimize thermal decomposition of the azide intermediate. Try running the reaction at a lower temperature for a longer period.

    • Monitor Carefully: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Once the tetrazole product is formed, prolonged heating offers no benefit and only increases the risk of degradation.

    • Use a Milder Azide Source: In some sensitive systems, replacing sodium azide with trimethylsilyl azide (TMS-N₃) in the presence of a fluoride source can lead to milder reaction conditions.[8]

Category 2: Reaction Stalled or Incomplete Conversion

Q3: My reaction seems to stop at ~50% conversion. I see both the product and a major intermediate by NMR/LC-MS. What is this intermediate and how do I push the reaction to completion?

A3: You are directly observing the azide-tetrazole equilibrium.

  • Causality: The intermediate is almost certainly the 2-azidopyrazine tautomer. The reaction has not "stalled"; it has reached equilibrium under your current conditions.[4] The key is to shift the equilibrium to favor the more stable tetrazole product.

  • Solutions & Rationale:

    • Increase Reaction Time and/or Temperature: The cyclization is often the slower step. Continue heating the reaction. If the equilibrium is still unfavorable, a modest increase in temperature (e.g., switching from refluxing ethanol to 100°C DMF) will often provide the thermodynamic push needed to favor the fused tetrazole ring.

    • Solvent Change During Work-up: Sometimes the equilibrium can shift upon cooling or during analysis. If you isolate a mixture, you can try re-dissolving it in a high-boiling solvent (like DMF or diglyme) and heating it again for a few hours to drive the conversion to the tetrazole before re-isolating.

Category 3: Impure Product & Characterization Issues

Q4: How can I confirm I have the correct product and distinguish it from the 2-azidopyrazine intermediate?

A4: Spectroscopic analysis is definitive.

  • Causality: The azide and tetrazole forms have distinct spectroscopic signatures.

  • Solutions & Rationale:

    • Infrared (IR) Spectroscopy: This is the most straightforward method. The azide group (–N₃) has a very strong, sharp, and characteristic stretching vibration between 2100-2160 cm⁻¹ . The complete disappearance of this peak is a strong indicator that the cyclization is complete.

    • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the pyrazine ring protons and carbons will be different between the two tautomers due to the change in the electronic environment upon ring fusion. The product will have a more complex ¹³C spectrum due to the additional tetrazole carbon.

    • ¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR is the most powerful tool. The nitrogen chemical shifts are highly sensitive to the bonding environment and can unambiguously differentiate between the azide and the various nitrogen atoms in the tetrazole ring.[10]

Q5: My crude product is an oil/dark solid that is difficult to purify. What are the best purification methods?

A5: These compounds can be challenging, but standard techniques are effective if optimized.

  • Causality: The formation of polar, colored byproducts from decomposition can complicate purification. The product itself is also quite polar.

  • Solutions & Rationale:

    • Recrystallization: For solid products, recrystallization is the preferred method for achieving high purity. Ethanol has been shown to be an effective solvent for recrystallizing related tetrazolo-fused heterocycles.[9] Try dissolving the crude solid in a minimum amount of hot ethanol and allowing it to cool slowly.

    • Column Chromatography: If recrystallization fails or the product is an oil, silica gel chromatography is the next step.

      • Eluent System: Start with a non-polar system and gradually increase polarity. A gradient of ethyl acetate in hexanes is a good starting point. For very polar products, a small percentage of methanol (1-5%) in dichloromethane (DCM) may be required. An eluent system of DCM:MeOH (50:1) has been used for similar complex nitrogen heterocycles.[6]

      • Technique: Use a "dry load" technique if your crude product is sticky. Dissolve it in a small amount of a strong solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, dry the silica completely, and then load the resulting powder onto the top of your column. This leads to much better separation.

References

  • Szymańska, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 23(21), 13479. Available from: [Link]

  • Korotina, A. V., et al. (2022). Synthesis of novel[1][6]triazolo[1,5-b][1][6][7]tetrazines and investigation of their fungistatic activity. RSC Medicinal Chemistry, 13(3), 346-355. Available from: [Link]

  • Dowling, J. E., et al. (2005). Synthesis of[1][6]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. Available from: [Link]

  • Witkowski, T. G., et al. (2018). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. ChemPlusChem, 83(11), 984-990. Available from: [Link]

  • Mojzych, M. et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. ResearchGate. Available from: [Link]

  • Chapyshev, S. V. (2009). Tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides. The Journal of Organic Chemistry, 74(18), 7039-7048. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Rusinov, V. L., et al. (2022). 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines. The Journal of Organic Chemistry, 87(2), 1183-1191. Available from: [Link]

  • Korsunskii, B. L., et al. (2015). The thermal decomposition of azidopyridines. ResearchGate. Available from: [Link]

  • Hosseini-Zare, M. S., et al. (2021). Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. Scientific Reports, 11(1), 5035. Available from: [Link]

  • Abdelriheem, N. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. Available from: [Link]

  • da Silva, J. F. M., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Journal of Organic Chemistry, 17, 2038-2049. Available from: [Link]

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available from: [Link]

  • Masterson, D. S. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Available from: [Link]

  • Sharpless, K. B., et al. (2002). The Azide-Alkyne Huisgen Cycloaddition: A New "Perfect" Reaction. Angewandte Chemie International Edition, 41(14), 2596-2599. Available from: [Link]

  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(8), 210-216. Available from: [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed. Wiley.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley-Blackwell.
  • Katritzky, A. R., et al. (Eds.). (2003).
  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.
  • El-Faham, A., & Almarhoon, Z. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 123. Available from: [Link]

  • Chavez, D. E., et al. (2017). Azido and Tetrazolo 1,2,4,5-Tetrazine N-Oxides. Angewandte Chemie International Edition, 56(13), 3575-3578. Available from: [Link]

  • Shamsipur, M., et al. (2013). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. AAPS PharmSciTech, 14(1), 287-293. Available from: [Link]

  • Murlykina, M. V., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][6]Triazolo[4,3-b][1][6][7]tetrazine. Molecules, 27(20), 6959. Available from: [Link]

  • Zevallos, S. A., et al. (2020). Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile. Molecules, 25(18), 4247. Available from: [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 166, 323-337. Available from: [Link]

  • Al-Soud, Y. A., et al. (2003).
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Technical Support Center: Regioselectivity in Reactions of 5-Chloro-tetrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-tetrazolo[1,5-a]pyrazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the control of regioselectivity in reactions involving this versatile heterocyclic compound. Our goal is to equip you with the knowledge to anticipate and control reaction outcomes, leading to more efficient and successful experiments.

Introduction: The Challenge of Regioselectivity

5-Chloro-tetrazolo[1,5-a]pyrazine is a valuable building block in medicinal chemistry due to its unique electronic properties and ability to participate in a variety of chemical transformations. However, the presence of multiple reactive sites can lead to challenges in controlling regioselectivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide will delve into the key factors governing these reactions and provide practical advice for achieving the desired substitution patterns.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Problem 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Scenario: You are attempting to substitute the chlorine atom at the C5 position with a nucleophile (e.g., an amine, thiol, or alcohol) but are observing a mixture of products or no reaction at all.

Root Cause Analysis:

The regioselectivity of SNAr reactions on substituted pyrazine rings is primarily governed by the electronic nature of the substituents on the ring. In the case of 5-Chloro-tetrazolo[1,5-a]pyrazine, the fused tetrazole ring acts as a strong electron-withdrawing group. This electronic effect significantly influences the electrophilicity of the carbon atoms in the pyrazine ring.

Computational studies on analogous 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position.[1][2] This is because the electron-withdrawing nature of the substituent enhances the electrophilicity of the C5 carbon, making it the preferred site for nucleophilic attack. The tetrazolo[1,5-a] fusion can be considered analogous to a potent electron-withdrawing substituent.

Decision-Making Workflow for Troubleshooting Poor Regioselectivity:

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions and Protocols:

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[3]

  • Base Selection: The choice of base is critical. For amine nucleophiles, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often a good choice to scavenge the HCl generated without competing with the primary nucleophile. For less acidic nucleophiles like alcohols or thiols, a stronger base such as sodium hydride (NaH) may be necessary to deprotonate the nucleophile.

  • Temperature Control: SNAr reactions are often kinetically controlled. Running the reaction at the lowest feasible temperature can enhance selectivity. Room temperature is often a good starting point, with gentle heating if the reaction is sluggish.

Table 1: Recommended Starting Conditions for SNAr on 5-Chloro-tetrazolo[1,5-a]pyrazine

NucleophileSolventBaseTemperature (°C)
Primary/Secondary AmineDMF or DMSODIPEA (1.5 eq)25 - 80
ThiolTHF or DMFNaH (1.2 eq)0 - 25
AlcoholTHF or DMFNaH (1.2 eq)25 - 100
Problem 2: Observation of an Unexpected Product Consistent with Tetrazole Ring Opening

Scenario: You observe a product that does not correspond to the expected substitution product, and mass spectrometry or NMR data suggests a loss of N2 or a rearranged structure.

Root Cause Analysis:

The tetrazole ring, while aromatic, can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh reaction conditions (e.g., strong nucleophiles, high temperatures). This is often observed in related azoloazine systems.[4] The reaction can proceed through an initial attack on the pyrazine ring, followed by an intramolecular rearrangement involving the tetrazole moiety.

Another possibility is the existence of an azide-tetrazole tautomerism. In solution, tetrazolo[1,5-a]azines can exist in equilibrium with their 2-azidopyrazine isomers.[5] While the equilibrium for the parent tetrazolo[1,5-a]pyrazine likely favors the fused tetrazole form, reaction conditions could potentially trap the azide tautomer, leading to unexpected products.

Workflow for Investigating Ring-Opening Side Reactions:

Caption: Investigating tetrazole ring-opening side reactions.

Preventative Measures:

  • Milder Reaction Conditions: Employ the mildest possible conditions (lower temperature, less reactive nucleophile/base) that still afford the desired product.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to minimize the formation of degradation products from prolonged reaction times.

  • Solvent Effects on Tautomerism: The position of the azide-tetrazole equilibrium can be solvent-dependent.[5] If you suspect the azide tautomer is problematic, consider screening different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key factors controlling regioselectivity in nucleophilic substitution reactions of 5-Chloro-tetrazolo[1,5-a]pyrazine?

A1: The primary factor is the strong electron-withdrawing nature of the fused tetrazole ring. This deactivates the pyrazine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The electron distribution favors nucleophilic attack at the C5 position over other positions on the pyrazine ring. This is analogous to the observed regioselectivity in 2-substituted 3,5-dichloropyrazines, where an electron-withdrawing group at C2 directs substitution to C5.[1][2]

Q2: Which position, C5 or C7, is more susceptible to nucleophilic attack on the tetrazolo[1,5-a]pyrazine core?

A2: In the case of 5-Chloro-tetrazolo[1,5-a]pyrazine, the chlorine atom at the C5 position is the leaving group, making this the site of substitution. If the molecule were unsubstituted, the relative electrophilicity of C5 and C7 would depend on the overall electronic landscape of the molecule. However, for SNAr reactions, the presence of a good leaving group like chlorine dictates the reaction site.

Q3: Can I expect different regioselectivity with "hard" vs. "soft" nucleophiles?

A3: While Hard and Soft Acid-Base (HSAB) theory can sometimes influence regioselectivity, in SNAr reactions on highly electron-deficient rings, the reaction is often under kinetic control and dominated by the stability of the Meisenheimer intermediate. Therefore, the inherent electrophilicity of the carbon centers is the dominant factor. For 5-Chloro-tetrazolo[1,5-a]pyrazine, both hard (e.g., alkoxides) and soft (e.g., thiolates) nucleophiles are expected to preferentially attack the C5 position.

Q4: Does the azide-tetrazole equilibrium affect the regioselectivity of substitution?

A4: The azide-tetrazole equilibrium can be a significant factor.[5] If the 2-azido-5-chloropyrazine tautomer is present in a significant concentration, a nucleophile could potentially react at the C5 position of this isomer. However, the initial substitution product would be the same. The main concern with the azide tautomer is its potential to undergo other reactions, such as [3+2] cycloadditions if alkynes are present, or reduction of the azide group, which would lead to different side products. For simple SNAr with amines, thiols, or alcohols, the primary substitution is expected at C5 regardless of which tautomer is reacting.

Q5: Are there any specific safety precautions I should take when working with tetrazolo[1,5-a]pyrazines?

A5: Yes. Tetrazole-containing compounds, especially those with azide functionalities or prepared from azides, can be energetic and potentially explosive, particularly when heated. It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid scratching or applying excessive pressure to the solid material. When heating reactions, use a blast shield and conduct the experiment in a well-ventilated fume hood. Always start with small-scale reactions to assess the stability of new compounds.

References

  • Synthesis of novel[3][6][7]triazolo[1,5-b][1][3][6][7]tetrazines and investigation of their fungistatic activity. PMC. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

  • Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. Available at: [Link]

  • Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ACS Publications. Available at: [Link]

  • Nucleophilic Ring-Opening of the Azole and Azine Moieties in 6-Nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-ones. ResearchGate. Available at: [Link]

  • Tandem deprotonation/azide–tetrazole tautomerization of 4,6-diazido-N-nitro-1,3,5-triazin-2-amine in dimethylsulfoxide solutions: a theoretical study. SpringerLink. Available at: [Link]

  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC. Available at: [Link]

  • 1H / 2H tautomerism of tetrazoles and some examples of substituted... ResearchGate. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ACS Publications. Available at: [Link]

Sources

avoiding decomposition of 5-Chloro-tetrazolo[1,5-a]pyrazine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-tetrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this molecule and avoid common pitfalls, particularly its decomposition during reactions. This resource is structured to provide quick answers through FAQs, detailed troubleshooting guides for specific issues, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction with 5-Chloro-tetrazolo[1,5-a]pyrazine is giving a complex mixture of products, including what appears to be an azide-containing compound. What is happening?

A1: This is a common observation and is likely due to the inherent ring-chain tautomerism of the tetrazolo[1,5-a]pyrazine system. The tetrazole ring can exist in equilibrium with its corresponding 2-azidopyrazine tautomer.[1][2][3] This equilibrium can be influenced by solvent, temperature, and the electronic nature of substituents. The azide tautomer is often more reactive and can lead to a variety of side products.

Q2: I am attempting a nucleophilic substitution on the 5-chloro position, but I am seeing low yields and significant decomposition of my starting material. What are the likely causes?

A2: Several factors could be at play. Firstly, harsh reaction conditions, such as high temperatures or strongly basic environments, can promote decomposition of the tetrazole ring system. Secondly, the nucleophile or base itself might be attacking the tetrazole ring in addition to the desired substitution at the 5-position. Finally, prolonged reaction times can lead to gradual degradation.

Q3: What is the general thermal stability of 5-Chloro-tetrazolo[1,5-a]pyrazine?

A3: Fused tetrazole systems generally exhibit good thermal stability.[4] However, the specific decomposition temperature for 5-Chloro-tetrazolo[1,5-a]pyrazine is not widely reported. As a general guideline for related energetic materials, decomposition can occur at temperatures ranging from 160°C to over 300°C, depending on the overall molecular structure.[4][5] It is always advisable to determine the thermal stability of your specific compound using techniques like Differential Scanning Calorimetry (DSC) before scaling up reactions at elevated temperatures.

Q4: How can I monitor the stability of 5-Chloro-tetrazolo[1,5-a]pyrazine during my reaction?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of your reaction and detecting the formation of degradation products.[6] It allows for the separation and quantification of the starting material, desired product, and any impurities. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring. For studying the azide-tetrazole equilibrium, Nuclear Magnetic Resonance (NMR) spectroscopy can be particularly insightful.[7]

Troubleshooting Guides

Issue 1: Unwanted Side Products and Low Yields in Nucleophilic Aromatic Substitution (SNAr)
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting material Insufficiently reactive nucleophile or inadequate activation of the pyrazine ring.- Increase the concentration of the nucleophile. - Use a stronger, non-nucleophilic base to deprotonate the nucleophile if applicable (e.g., NaH, KHMDS). - Consider a milder heating source for better temperature control.
Formation of multiple unidentified byproducts Decomposition via the 2-azidopyrazine tautomer or non-specific reactions.- Lower the reaction temperature. - Screen different solvents; polar aprotic solvents like DMF or DMSO are common, but acetonitrile or THF may offer better stability for your specific system. - Reduce the amount of base or use a weaker base (e.g., K2CO3, Et3N).
Product appears to have lost the tetrazole ring Ring-opening decomposition has occurred.- Strictly control the reaction temperature and avoid localized overheating. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition pathways. - Minimize reaction time by closely monitoring progress with TLC or HPLC.
Evidence of azide formation (e.g., IR spectroscopy) The azide-tetrazole equilibrium is shifting towards the azide form under the reaction conditions.- Modify the solvent system. - If possible, use reaction conditions that are known to favor the tetrazole form (this can be substrate-specific).
Issue 2: Decomposition During Work-up and Purification
Symptom Potential Cause Troubleshooting Steps
Product degrades on silica gel column The acidic nature of silica gel can catalyze the decomposition of sensitive heterocyclic compounds.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. - Consider using a different stationary phase, such as alumina (basic or neutral). - Minimize the time the compound spends on the column by using a faster flow rate or gradient elution.
Decomposition during solvent removal (rotary evaporation) Excessive heat during solvent removal can lead to thermal decomposition.- Use a lower bath temperature on the rotary evaporator. - Remove the solvent under higher vacuum to facilitate evaporation at a lower temperature.
Product is unstable upon storage The isolated product may be inherently unstable or sensitive to air, light, or moisture.- Store the purified compound under an inert atmosphere at low temperature (e.g., in a freezer). - Protect the compound from light by storing it in an amber vial.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on 5-Chloro-tetrazolo[1,5-a]pyrazine with an Amine Nucleophile

This protocol is a starting point and may require optimization for your specific amine.

Materials:

  • 5-Chloro-tetrazolo[1,5-a]pyrazine

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 5-Chloro-tetrazolo[1,5-a]pyrazine (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to create a stirrable suspension.

  • Add the amine nucleophile (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor the progress by TLC or HPLC. If the reaction is sluggish, gently heat the mixture to 40-60 °C. Caution: Avoid excessive heating to minimize decomposition.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on neutralized silica gel or by recrystallization.

Visualizing Key Concepts

Azide-Tetrazole Equilibrium

The equilibrium between the tetrazole and azide forms is a critical concept to understand when working with this class of compounds.

G cluster_conditions Influencing Factors Tetrazole 5-Chloro-tetrazolo[1,5-a]pyrazine Azide 2-Azido-5-chloropyrazine Tetrazole->Azide Ring Opening Solvent Solvent Temperature Temperature Substituents Substituents

Caption: Azide-Tetrazole Tautomerism.

General Workflow for Stable SNAr Reactions

Following a systematic workflow can help to minimize decomposition and maximize yield.

G Start Start: 5-Chloro-tetrazolo[1,5-a]pyrazine Reaction SNAr Reaction (Controlled Temperature, Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Low Temperature) Monitoring->Workup Complete Purification Purification (Neutralized Silica/Alumina) Workup->Purification Product Final Product Purification->Product

Caption: Recommended SNAr Workflow.

References

  • Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. (2021). Beilstein Archives. [Link]

  • Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (2021). Beilstein Archives. [Link]

  • The mechanism and kinetics of decomposition of 5-aminotetrazole. (n.d.). PubMed. [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (n.d.). MDPI. [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]

  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines. (n.d.). PMC - NIH. [Link]

  • (PDF) Thermal decomposition of triazolo- and tetrazoloterazines. (2015). ResearchGate. [Link]

  • (PDF) Decomposition products of tetrazoles. (2020). ResearchGate. [Link]

  • Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. (2017). PubMed. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (n.d.). MDPI. [Link]

  • Synthesis of pyrazolo[1,5-a][1][6][9]triazine derivatives as inhibitors of thymidine phosphorylase. (n.d.). PubMed. [Link]

  • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][2][8]Triazolo[4,3-b][1][2][6][8]tetrazine. (2022). MDPI. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. [Link]

  • Synthesis of novel[1][2][8]triazolo[1,5-b][1][2][6][8]tetrazines and investigation of their fungistatic activity. (2022). PMC - NIH. [Link]

  • Figure S1: Scheme that illustrate the mechanism of tetrazolo[1,5-a]pyrimidines formation from β-enaminone and 5-aminotetrazole. ... (n.d.). ResearchGate. [Link]

  • Thermal decomposition of energetic materials 76. Chemical pathways that control the burning rates of 5-aminotetrazole and its hydrohalide salts. (2001). ResearchGate. [Link]

  • Most likely decomposition pathways of compounds 1–8. (n.d.). ResearchGate. [Link]

  • Stereoisomerism and ring-chain tautomerism in 1-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and 1-hydroxy. (2000). ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-tetrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed information about molecular structure in solution. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-tetrazolo[1,5-a]pyrazine, a molecule of interest in the landscape of nitrogen-rich heterocyclic chemistry.

Given the absence of publicly available experimental spectra for this specific compound, this guide will present a comprehensive, predictive analysis. This predictive framework is built upon a rigorous comparison with structurally related analogs, including the parent pyrazine, 2-chloropyrazine, and various tetrazolo[1,5-a]pyrimidine derivatives. By understanding the incremental effects of the fused tetrazole ring and the chloro-substituent, we can construct a highly accurate theoretical spectral model. This approach not only provides a valuable reference for the characterization of 5-Chloro-tetrazolo[1,5-a]pyrazine but also serves as a methodological template for the spectral analysis of other novel heterocyclic systems where reference data is scarce.

The Foundational Role of NMR in Heterocyclic Chemistry

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Their biological activity is intimately linked to their precise three-dimensional structure and electronic properties. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, allows for the determination of connectivity, stereochemistry, and even dynamic processes in solution. For fused ring systems like tetrazolo[1,5-a]pyrazines, NMR is indispensable for confirming the correct isomer and for identifying the sites of substitution.

Predicted ¹H and ¹³C NMR Spectral Data for 5-Chloro-tetrazolo[1,5-a]pyrazine

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 5-Chloro-tetrazolo[1,5-a]pyrazine. These predictions are derived from the analysis of the parent pyrazine, 2-chloropyrazine, and tetrazolo[1,5-a]pyrimidine analogs. All predicted shifts are referenced to a standard NMR solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is an excellent solvent for many heterocyclic compounds.

Table 1: Predicted ¹H NMR Data for 5-Chloro-tetrazolo[1,5-a]pyrazine (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-78.80 - 9.00Doublet~2.5 Hz
H-88.60 - 8.80Doublet~2.5 Hz

Table 2: Predicted ¹³C NMR Data for 5-Chloro-tetrazolo[1,5-a]pyrazine (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-5150 - 155
C-7135 - 140
C-8130 - 135
C-8a145 - 150
C-4a148 - 153

Comparative Spectral Analysis: Deconstructing the Molecule

To understand the basis for these predictions, we will now delve into a comparative analysis of related compounds.

The Parent Pyrazine Ring

The ¹H NMR spectrum of unsubstituted pyrazine in CDCl₃ exhibits a singlet at approximately 8.59 ppm.[1] The four protons are chemically and magnetically equivalent. The ¹³C NMR spectrum shows a single peak around 145 ppm. The high chemical shifts are due to the deshielding effect of the two electronegative nitrogen atoms.

The Influence of a Chloro-Substituent: 2-Chloropyrazine

The introduction of a chlorine atom at the 2-position of the pyrazine ring breaks the molecule's symmetry. This results in three distinct proton signals and four distinct carbon signals. The chlorine atom, being electronegative, will further deshield the adjacent protons and carbons. This effect is most pronounced at the carbon atom directly bonded to the chlorine (C-2) and the adjacent proton (H-3).

The Fused Tetrazole Ring: Insights from Tetrazolo[1,5-a]pyrimidines
Synthesizing the Prediction for 5-Chloro-tetrazolo[1,5-a]pyrazine

By combining these observations, we can rationalize the predicted spectrum of our target molecule:

  • ¹H NMR Spectrum: We expect two doublets in the aromatic region. The protons at C-7 and C-8 will be deshielded by both the pyrazine nitrogens and the fused tetrazole ring, placing them at the lower end of the aromatic spectrum (8.60 - 9.00 ppm). The coupling between these two protons will likely be a small, four-bond coupling (⁴J) on the order of 2-3 Hz.

  • ¹³C NMR Spectrum: All five carbon atoms are expected to be in the downfield region (130-155 ppm). The carbon atom bearing the chlorine (C-5) will be significantly deshielded. The bridgehead carbons (C-4a and C-8a) will also exhibit high chemical shifts due to their attachment to three nitrogen atoms.

Experimental Protocols for NMR Analysis

For researchers aiming to synthesize and characterize 5-Chloro-tetrazolo[1,5-a]pyrazine, the following experimental protocol provides a robust starting point for acquiring high-quality NMR data.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 5-Chloro-tetrazolo[1,5-a]pyrazine into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often a good choice for nitrogen-rich heterocycles due to its excellent dissolving power.[3]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming or sonication can be used to aid this process.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identity.

II. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-15 ppm, centered around 7 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-8192, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing: Manually phase correct the resulting spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Visualizing the Workflow and Structure

To further clarify the process and the molecular structure, the following diagrams are provided.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation DataAcq Data Acquisition (1H & 13C) SamplePrep->DataAcq Processing Data Processing DataAcq->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis

Caption: A streamlined workflow for the NMR analysis of novel heterocyclic compounds.

Caption: Molecular structure of 5-Chloro-tetrazolo[1,5-a]pyrazine with atom numbering.

Conclusion and Future Perspectives

This guide provides a detailed predictive and comparative analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-tetrazolo[1,5-a]pyrazine. By leveraging data from analogous structures, we have constructed a reliable spectral model that will be invaluable for the characterization of this and related compounds. The provided experimental protocols offer a clear roadmap for obtaining high-quality data. As the synthesis and investigation of novel nitrogen-rich heterocycles continue to expand, the principles and methodologies outlined in this guide will serve as a valuable resource for the scientific community, enabling more rapid and confident structural elucidation.

References

  • Holzer, W., Eller, G. A., Datterl, B., & Habicht, D. (2009). Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. Available at: [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

Sources

high-resolution mass spectrometry (HRMS) of 5-Chloro-tetrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the High-Resolution Mass Spectrometry of 5-Chloro-tetrazolo[1,5-a]pyrazine

For researchers and drug development professionals, the unambiguous structural characterization of novel heterocyclic compounds is a cornerstone of discovery. 5-Chloro-tetrazolo[1,5-a]pyrazine, a molecule featuring a fused tetrazole and pyrazine ring system, presents unique analytical challenges that demand sophisticated methodologies. This guide provides an in-depth, experience-driven comparison of high-resolution mass spectrometry (HRMS) techniques for its analysis, benchmarked against other common analytical methods. We will delve into the causality behind experimental choices, provide validated protocols, and present data with the scientific integrity required for advanced research.

The Analytical Imperative for 5-Chloro-tetrazolo[1,5-a]pyrazine

The structure of 5-Chloro-tetrazolo[1,5-a]pyrazine, with its high nitrogen content and halogen substituent, necessitates an analytical approach that can provide both high-resolution and high-mass-accuracy data. This is crucial for confirming its elemental composition and for differentiating it from potential isomers or impurities. Fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines are known to be precursors for many biologically active compounds, making their precise characterization critical.[1][2][3] The primary goals of analysis are to determine the accurate molecular weight and to elucidate the structure through fragmentation analysis, which can reveal the connectivity of the fused ring system.

High-Resolution Mass Spectrometry (HRMS): A Comparative Analysis

HRMS is the definitive technique for this purpose due to its ability to provide exact mass measurements, typically with sub-5 ppm mass accuracy.[4] The choice of ionization source and mass analyzer are critical decisions that directly impact data quality.

Ionization Source: Choosing the Right Interface

The first step in mass spectrometry is the creation of gas-phase ions. The method chosen dictates the type of information obtained.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is exceptionally well-suited for generating intact protonated molecules ([M+H]+).[5] This is paramount for accurate mass determination of the parent molecule, as it minimizes in-source fragmentation that could complicate spectral interpretation. Its excellent compatibility with liquid chromatography (LC) makes it the workhorse for analyzing complex mixtures.[5]

  • Electron Impact (EI): This is a "hard" ionization technique, typically coupled with Gas Chromatography (GC). While EI provides reproducible fragmentation patterns that are valuable for library matching, it often results in a weak or absent molecular ion peak.[5] For a novel compound like 5-Chloro-tetrazolo[1,5-a]pyrazine, the absence of a clear molecular ion is a significant drawback. Furthermore, the thermal lability of many nitrogen-rich heterocycles can make them unsuitable for GC-EI analysis.

Table 1: Comparison of Ionization Techniques

FeatureElectrospray Ionization (ESI)Electron Impact (EI)
Principle Soft ionization from charged dropletsHigh-energy electron bombardment
Molecular Ion Strong [M+H]+ or [M-H]- peakOften weak or absent
Fragmentation Minimal (controlled by collision cell)Extensive and reproducible
Compatibility Liquid Chromatography (LC)Gas Chromatography (GC)
Best For Accurate mass of parent ionStructural information, library matching
Suitability for Topic Excellent: Provides clear molecular ion for HRMS.Poor: Risk of thermal degradation and loss of molecular ion.
Mass Analyzer: The Core of High Resolution

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). For HRMS, two technologies dominate the field: Orbitrap and Time-of-Flight (TOF).

  • Orbitrap Mass Analyzer: This ion trap technology delivers exceptionally high resolution (often >100,000 FWHM) and mass accuracy (<1-2 ppm). This level of performance allows for the confident determination of elemental compositions and the resolution of fine isotopic structures, which is critical for confirming the presence of chlorine.

  • Time-of-Flight (TOF) Mass Analyzer: TOF instruments offer very fast acquisition speeds, making them ideal for coupling with fast chromatography. Modern TOF systems achieve high resolution (>40,000 FWHM) and very good mass accuracy (<3-5 ppm), making them highly competitive for this application.

A Field-Proven Protocol: LC-HRMS of 5-Chloro-tetrazolo[1,5-a]pyrazine

This protocol is designed for an Orbitrap-based LC-HRMS system, representing a gold-standard approach for the characterization of novel small molecules.

Experimental Workflow

The overall process involves sample preparation, chromatographic separation to isolate the analyte, and subsequent detection and fragmentation by the HRMS instrument.

Caption: LC-HRMS workflow for 5-Chloro-tetrazolo[1,5-a]pyrazine analysis.

Detailed Method Parameters

A. Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 5-Chloro-tetrazolo[1,5-a]pyrazine in methanol.

  • Perform a serial dilution to a working concentration of 1.0 µg/mL in a solution of 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial for promoting efficient protonation in positive ESI mode.

B. Liquid Chromatography (LC)

  • Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Injection Volume: 5 µL

C. High-Resolution Mass Spectrometry (HRMS)

  • Ionization Mode: ESI Positive

  • Spray Voltage: 3.8 kV

  • Capillary Temp: 320 °C

  • Full MS Scan:

    • Resolution: 120,000 FWHM

    • Scan Range: m/z 100-400

    • Mass Accuracy: Calibrate to < 2 ppm

  • Data-Dependent MS/MS (dd-MS²):

    • Activation Type: Higher-Energy Collisional Dissociation (HCD)

    • Collision Energy: Stepped (e.g., 20, 35, 50 eV) to capture both low and high energy fragments.

    • Resolution: 30,000 FWHM

Data Interpretation: From Accurate Mass to Structural Confirmation

Elemental Composition

The first step is to confirm the elemental formula using the accurate mass of the protonated molecule.

  • Compound: 5-Chloro-tetrazolo[1,5-a]pyrazine

  • Formula: C₄H₂ClN₅

  • Theoretical [M+H]⁺ (for ³⁵Cl): 156.0071 Da

  • Theoretical [M+H]⁺ (for ³⁷Cl): 158.0042 Da

An HRMS instrument will not only measure the monoisotopic mass with high accuracy but will also clearly resolve the isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl:³⁷Cl), providing definitive evidence of its presence.

Fragmentation Pathway Elucidation

Tandem MS (MS/MS) provides the "fingerprint" for structural confirmation. Based on established fragmentation patterns of tetrazoles and pyrazines, a logical pathway can be proposed.[6][7][8] The most characteristic fragmentation of a tetrazole ring is the neutral loss of a nitrogen molecule (N₂).[6][9][10]

G cluster_0 Loss of N₂ cluster_1 Loss of HCN parent C₄H₃ClN₅⁺ m/z 156.0071 loss1 - 28.0061 Da parent->loss1 frag1 C₄H₃ClN₃⁺ m/z 128.0010 loss1->frag1 loss2 - 27.0109 Da frag1->loss2 frag2 C₃H₂Cl₂⁺ m/z 100.9901 loss2->frag2

Caption: Proposed primary fragmentation pathway for protonated 5-Chloro-tetrazolo[1,5-a]pyrazine.

This proposed pathway provides two key diagnostic fragments. Observing these fragments with high mass accuracy in the MS/MS spectrum provides strong, self-validating evidence for the proposed structure.

Alternative Analytical Techniques: A Performance Benchmark

While HRMS is superior for this specific task, it is important to understand how it compares to other available technologies.

Table 2: Comparison with Alternative Analytical Methods

TechniqueStrengthsWeaknessesApplicability to Topic
HRMS (LC-ESI) High sensitivity, accurate mass, structural data (MS/MS)Higher instrument costOptimal: Provides definitive elemental composition and structural confirmation.
NMR Spectroscopy Unambiguous 3D structure determinationLow sensitivity, requires pure sample, longer acquisition timeEssential: For absolute structural proof of a synthesized reference standard.
GC-MS (EI) Excellent separation for volatile compounds, reproducible spectraNot suitable for non-volatile or thermally labile compoundsPoor: High risk of thermal decomposition of the tetrazole ring.
FTIR Spectroscopy Provides information on functional groupsLow specificity, not suitable for complex mixturesComplementary: Can confirm presence of functional groups but not connectivity.

Conclusion

For the comprehensive analysis of 5-Chloro-tetrazolo[1,5-a]pyrazine, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the superior methodology. It offers an unparalleled combination of sensitivity, specificity, and structural information. The use of a soft ionization technique like ESI is critical to preserve the molecular ion, while a high-resolution analyzer like an Orbitrap or TOF provides the mass accuracy needed for confident elemental composition and fragment ion identification. While NMR remains the gold standard for the initial, absolute structural determination of a pure standard, LC-HRMS is the most powerful and practical tool for routine identification, purity assessment, and analysis in complex matrices encountered during the drug development process.

References

  • Liu, W., Guo, Y., Han, C., & Huang, X. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

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X-ray crystallography of 5-Chloro-tetrazolo[1,5-a]pyrazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 5-Chloro-tetrazolo[1,5-a]pyrazine Analogs

Introduction: The Structural Imperative for Fused N-Heterocycles

In the landscape of medicinal chemistry, nitrogen-rich heterocyclic scaffolds are of paramount importance. Among these, the tetrazolo[1,5-a]pyrazine core represents a class of compounds with significant potential. The tetrazole ring is a well-established bioisostere for carboxylic acids and cis-amide groups, offering improved metabolic stability and pharmacokinetic properties.[1] When fused to a pyrazine ring, a common pharmacophore in its own right, the resulting bicyclic system presents a unique electronic and steric profile, making it an attractive template for designing novel therapeutic agents targeting a range of diseases from cancer to infectious agents.[2][3]

However, the synthetic routes to these fused systems can often yield a mixture of isomers, and subtle changes in substitution can dramatically alter the three-dimensional conformation and, consequently, the biological activity. For drug development professionals, an unambiguous understanding of the molecular structure is not just an academic exercise; it is a prerequisite for establishing robust Structure-Activity Relationships (SAR), optimizing ligand-target interactions, and securing intellectual property. This guide, from the perspective of a senior application scientist, delves into the definitive method for achieving this structural certainty: single-crystal X-ray diffraction (SCXRD).

Why X-ray Crystallography? A Comparative Analysis

While several analytical techniques are indispensable for molecular characterization, SCXRD provides the ultimate, high-resolution answer to the question, "What does this molecule look like in three-dimensional space?". Let's objectively compare it with other common techniques in the context of 5-Chloro-tetrazolo[1,5-a]pyrazine analogs.

Technique Strengths for this Application Limitations for this Application
Single-Crystal X-ray Diffraction (SCXRD) Provides unambiguous 3D molecular structure, including bond lengths, bond angles, and stereochemistry.[4] Reveals intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state. Essential for absolute configuration determination.Requires high-quality single crystals, which can be challenging and time-consuming to obtain.[5] The determined structure is for the solid state, which may differ from the conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Excellent for determining connectivity and the solution-state structure of the carbon-hydrogen framework. Can provide insights into dynamic processes in solution.Can be ambiguous for determining the relative stereochemistry of multiple quaternary centers or complex fused ring systems.[4] Does not directly provide information on intermolecular packing. Low natural abundance and quadrupole moment of ¹⁴N make nitrogen NMR challenging.
Mass Spectrometry (MS) Provides highly accurate molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns can offer clues about the structure.Does not provide information about 3D structure, isomerism (e.g., positional isomers), or stereochemistry.
Three-Dimensional Electron Diffraction (3DED) An emerging technique that can determine structures from micro- or nanocrystals, often when SCXRD-quality crystals are unavailable.[5][6]Requires specialized equipment (cryo-electron microscope). The technique is newer and less universally accessible than SCXRD.[5]

While NMR and MS are crucial for confirming that you've synthesized the correct molecule, only crystallography can definitively show you its precise architecture. For a planar, aromatic system like tetrazolo[1,5-a]pyrazine, understanding how substituents force the molecule out of planarity or how molecules pack together in a crystal lattice is critical insight that only SCXRD can provide.

The Crystallographic Workflow: From Powder to Picture

This section details the self-validating workflow for obtaining a crystal structure of a novel 5-Chloro-tetrazolo[1,5-a]pyrazine analog. The causality behind each step is explained to provide a field-proven, rational approach.

Crystallography_Workflow cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Acquisition & Analysis cluster_3 Final Output Synthesis Analog Synthesis Route: Halogenated pyrazine + azide source Purification Purification Chromatography / Recrystallization Synthesis->Purification Screening Solvent Screening Test solubility in various solvents Purification->Screening Crystallization Crystallization Setup Slow Evaporation / Vapor Diffusion Screening->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection Diffractometer Mounting->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Definitive 3D Structure CIF File & ORTEP Plot StructureSolution->FinalStructure

Caption: A generalized workflow for the structural elucidation of small molecules via X-ray crystallography.

Part 1: Synthesis of 5-Chloro-tetrazolo[1,5-a]pyrazine Analogs

The synthesis of the target scaffold is the logical starting point. A common and effective route to tetrazolo-fused heterocycles involves the reaction of a halogenated precursor with an azide source.[7]

Experimental Protocol: Synthesis

  • Starting Material: Begin with a suitable 2,X-dichloro-pyrazine derivative, where X is the position for desired analog substitution.

  • Nucleophilic Substitution (Optional): If an analog other than the chloro-derivative at position X is desired, perform a nucleophilic aromatic substitution reaction at this position first. For instance, reacting with a primary amine can yield an amino-substituted pyrazine.[8] The rationale here is that the chlorine at the 2-position is generally more activated towards azide substitution to form the tetrazole ring.

  • Azide Reaction: Dissolve the 2-chloro-pyrazine precursor in a suitable polar aprotic solvent like DMF or acetonitrile.

  • Add Sodium Azide (NaN₃): Add a slight excess (1.1-1.5 equivalents) of sodium azide.

    • Expert Insight: The use of a phase-transfer catalyst like tetrabutylammonium bromide can sometimes facilitate the reaction if solubility is an issue.

  • Heating: Heat the reaction mixture, typically between 80-120 °C, and monitor by TLC or LC-MS until the starting material is consumed. This thermal condition provides the activation energy for the intramolecular cyclization of the intermediate azide onto the pyrazine nitrogen.

  • Workup and Purification: After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product must be meticulously purified, typically by column chromatography, to remove any unreacted starting material or byproducts.

    • Trustworthiness Pillar: Purity is non-negotiable. Impurities can act as "crystal poisons," inhibiting the formation of high-quality single crystals. A purity of >98% is the target before attempting crystallization.

Part 2: The Crystallization Bottleneck & Protocol

Obtaining diffraction-quality crystals is often considered more of an art than a science, but a systematic approach greatly increases the chances of success.[9] The goal is to create a supersaturated solution from which the solute (your compound) slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder or oil.

Key Crystallization Techniques for Small Molecules

  • Slow Evaporation: The simplest method. The compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate slowly over days or weeks.[9][10] This is often a good first approach due to its simplicity.

  • Vapor Diffusion (Solvent/Anti-Solvent): A vial containing a concentrated solution of the compound in a volatile "good" solvent is placed inside a sealed chamber containing a less volatile "poor" solvent (anti-solvent). As the good solvent slowly evaporates and mixes with the anti-solvent vapor, the solubility of the compound decreases, promoting crystallization.

  • Thermal Gradient (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled very slowly. This is effective for compounds that show a significant change in solubility with temperature.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Screening: Test the solubility of ~1-2 mg of your purified compound in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, acetonitrile, THF). The ideal solvent is one in which the compound is sparingly or moderately soluble at room temperature.

  • Prepare the Crystallization Vial: Dissolve 5-10 mg of the purified analog in the chosen solvent (or a mixture of solvents) in a clean, small glass vial (e.g., a 4 mL vial). Gently warm the solution if necessary to ensure complete dissolution.

  • Induce Supersaturation: If the compound is quite soluble, add a small amount of an anti-solvent (a solvent in which it is insoluble) dropwise until the solution just begins to turn cloudy. Then, add a single drop of the good solvent to redissolve the precipitate. This brings the solution close to the saturation point.

  • Allow for Slow Evaporation: Cover the vial with parafilm and pierce it with a single needle hole.[9] This restricts the rate of evaporation.

    • Expert Insight: The size of the hole is a critical variable. A smaller hole leads to slower evaporation and often larger, higher-quality crystals. Place the vial in a vibration-free location, such as a separate cupboard or a desiccator.

  • Patience and Observation: Monitor the vial daily without disturbing it. Crystal growth can take anywhere from a few days to several weeks.

Part 3: Data Collection and Structure Refinement

Once suitable crystals are obtained, the final stage involves using a diffractometer to measure how they scatter X-rays.

  • Crystal Selection: Using a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in each dimension.

  • Mounting: The selected crystal is carefully mounted on a glass fiber or a loop and placed in the cold stream (typically 100 K) of the diffractometer. The cryogenic temperature minimizes thermal motion of the atoms, leading to a higher quality dataset.

  • Data Collection: The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of the thousands of diffracted X-ray spots.

  • Structure Solution and Refinement: Specialized software is used to process this diffraction data.

    • Solving: The initial positions of the atoms are determined using methods like direct methods or Patterson functions.[11]

    • Refining: The initial atomic model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed one as closely as possible. The quality of the final structure is judged by metrics like the R-factor (residual factor), which should ideally be below 5% for a well-behaved small molecule structure.

Interpreting the Results: A Hypothetical Data Summary

The final output is a crystallographic information file (CIF) containing all the atomic coordinates and parameters. This data allows for precise measurement and visualization.

Table 2: Hypothetical Crystallographic Data for an Analog

ParameterValueSignificance
FormulaC₇H₃ClN₆Confirms elemental composition in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)8.12, 10.54, 11.23Unit cell dimensions.
β (°)98.5Angle of the monoclinic unit cell.
R₁ (final)0.041 (4.1%)A key indicator of the quality of the final refined model.
C-Cl Bond (Å)1.741Provides precise bond length for SAR studies.
Dihedral Angle3.2°Angle between the pyrazine and tetrazole rings, indicating high planarity.

This data provides irrefutable evidence of the molecular structure, confirming the connectivity of the fused tetrazolo[1,5-a]pyrazine system and the position of the chlorine substituent. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules, which can be crucial for understanding solid-state properties and informing the design of crystal forms in drug development.

Caption: A logical representation of the fused ring system in the target analogs.

Conclusion

For researchers and drug development professionals working with novel heterocyclic systems like 5-Chloro-tetrazolo[1,5-a]pyrazine analogs, X-ray crystallography is not merely a characterization technique; it is a foundational pillar of rational drug design. It moves beyond the inferred connectivity of spectroscopic methods to provide a definitive, high-resolution 3D portrait of the molecule. This structural blueprint is indispensable for confirming synthetic outcomes, understanding intermolecular forces, guiding lead optimization, and ultimately, accelerating the journey from a promising compound to a viable drug candidate. While the path to obtaining a single crystal can be challenging, the unparalleled clarity of the resulting data justifies the investment, providing a trustworthy and authoritative foundation for subsequent research and development.

References

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-tetrazolo[1,5-a]pyrazine

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-[1][2][3][4]tetrazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 5-Chloro-[1][2][3][4]tetrazolo[1,5-a]pyrazine, presents unique opportunities in medicinal chemistry and materials science. However, its handling demands a profound respect for its inherent chemical properties. This guide, compiled by senior application scientists, provides essential, immediate safety and logistical information, including operational and disposal plans. Our aim is to empower researchers with the knowledge to work safely and effectively, fostering a culture of proactive safety and scientific integrity.

Hazard Analysis: Understanding the Intrinsic Risks

A thorough understanding of the hazards associated with 5-Chloro-[1][2][3][4]tetrazolo[1,5-a]pyrazine is paramount. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a detailed analysis of its structural motifs—a chlorinated pyrazine and a fused tetrazole ring—provides a strong foundation for a robust safety protocol.

Key Hazard Considerations:

  • Energetic Nature: The tetrazole ring is a well-known functional group in energetic materials.[4] It is considered a bioisostere of the carboxylic acid and cis-amide groups, but it is also endothermic, meaning it can release a significant amount of energy upon decomposition.[4] Studies on related pyrazine-tetrazole hybrids have highlighted their potential as high-nitrogen energetic materials with high decomposition temperatures.[5] The decomposition of such compounds can be rapid and violent, particularly with initiation from heat, shock, or friction.

  • Azide-Tetrazole Tautomerism: Fused tetrazoles can exist in equilibrium with an open-chain azide tautomer. This equilibrium is influenced by factors such as solvent and temperature. Azides are notoriously unstable and can be highly sensitive to shock and heat, posing a significant explosion risk.

  • Reactivity of the Chlorinated Pyrazine Core: The presence of a chlorine atom on the pyrazine ring activates it towards nucleophilic substitution. This reactivity, while useful synthetically, also means the compound may react vigorously with certain nucleophiles. The chlorine substituent also contributes to the overall toxicity profile.

  • General Chemical Hazards: Based on data from structurally similar compounds, 5-Chloro-[1][2][3][4]tetrazolo[1,5-a]pyrazine should be treated as a substance that is harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[6]

Hazard Summary Table:

Hazard ClassAnticipated SeverityRationale
Explosive/Energetic HighPresence of the tetrazole ring, a known energetic functional group.[4] Potential for azide-tetrazole tautomerism.
Reactivity Moderate to HighChlorinated pyrazine core is susceptible to nucleophilic attack.
Acute Toxicity (Oral, Dermal, Inhalation) ModerateBased on analogous heterocyclic compounds.[6]
Skin Corrosion/Irritation ModerateExpected for chlorinated and nitrogen-containing heterocycles.[6][7]
Serious Eye Damage/Irritation HighExpected for this class of compounds.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense. The following recommendations are based on a conservative assessment of the potential hazards.

Standard Laboratory Attire (Minimum Requirement)
  • Safety Glasses: With side shields, ANSI Z87.1 rated.

  • Laboratory Coat: Flame-resistant (FR) is strongly recommended due to the potential energetic nature of the compound.

  • Long Pants and Closed-Toe Shoes: To protect against spills.

Enhanced PPE for Handling the Solid Compound

When handling the neat solid or preparing solutions, the risk of exposure and accidental initiation is highest.

  • Eye and Face Protection: A full-face shield worn over safety glasses is mandatory. This provides protection from splashes and potential fragmentation in the event of an unexpected energetic decomposition.

  • Gloves: Double gloving with nitrile gloves is recommended. Regularly inspect gloves for any signs of degradation or breakthrough.

  • Respiratory Protection: If there is a risk of aerosolization or if handling outside of a certified chemical fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.

  • Body Protection: A chemical-resistant apron worn over a flame-resistant lab coat.

PPE Selection Rationale:

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a full-face shield.Protects against splashes and potential energetic events.
Hand Double-gloved nitrile gloves.Provides a robust barrier against skin contact.
Respiratory NIOSH-approved respirator with appropriate cartridges.Protects the respiratory tract from harmful vapors and aerosols.
Body Flame-resistant lab coat and a chemical-resistant apron.Minimizes skin exposure to spills and provides a layer of thermal protection.

Operational Plan: Safe Handling from Receipt to Reaction

A meticulous and well-rehearsed operational plan is essential for mitigating risks.

Receiving and Storage
  • Inspect upon Receipt: Carefully inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store in a cool, dry, and well-ventilated area away from heat, sources of ignition, and incompatible materials (e.g., strong oxidizing agents, strong acids, and strong bases).

  • Designated Storage Area: Store in a secondary container within a cabinet specifically designated for energetic or highly reactive materials.

Handling and Weighing
  • Controlled Access: Conduct all handling in a designated area with controlled access.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood.

  • Blast Shield: The use of a portable blast shield in front of the experimental setup within the fume hood is strongly recommended, especially when working with quantities greater than a few milligrams.

  • Antistatic Precautions: Use antistatic tools and ground all equipment to prevent electrostatic discharge, which can be an ignition source.

  • Avoid Mechanical Shock and Friction: Handle with care. Avoid grinding, scraping, or subjecting the material to any form of mechanical shock.

  • Small-Scale Operations: Work with the smallest quantities of material necessary for the experiment.

Experimental Workflow Diagram:

experimental_workflowcluster_prepPreparationcluster_handlingHandlingcluster_reactionReactioncluster_cleanupCleanupprep_ppeDon Enhanced PPEprep_hoodVerify Fume Hood Functionprep_ppe->prep_hoodprep_shieldPosition Blast Shieldprep_hood->prep_shieldprep_toolsUse Antistatic Toolsprep_shield->prep_toolsprep_reagentsPrepare Reagentsprep_tools->prep_reagentshandle_transferTransfer Smallest Necessary Quantityprep_reagents->handle_transferhandle_weighWeigh Compoundhandle_transfer->handle_weighhandle_dissolveDissolve in Appropriate Solventhandle_weigh->handle_dissolvereact_setupAssemble Reaction Apparatushandle_dissolve->react_setupreact_runConduct Reaction Behind Blast Shieldreact_setup->react_runreact_monitorMonitor Reaction Parametersreact_run->react_monitorcleanup_quenchQuench Reaction (if necessary)react_monitor->cleanup_quenchcleanup_wasteSegregate Wastecleanup_quench->cleanup_wastecleanup_deconDecontaminate Glassware and Surfacescleanup_waste->cleanup_decondisposal_decision_treestartWaste Generatedis_solidIs the waste solid or liquid?start->is_solidsolid_wasteCollect in labeled solid waste containeris_solid->solid_wasteSolidliquid_wasteCollect in labeled halogenated liquid waste containeris_solid->liquid_wasteLiquiddeactivateDoes glassware require decontamination?solid_waste->deactivateliquid_waste->deactivateconsult_ehsConsult EHS for deactivation protocoldeactivate->consult_ehsYesdisposeDispose through institutional hazardous waste programdeactivate->disposeNoconsult_ehs->dispose

Caption: A decision-making flowchart for the proper disposal of waste containing 5-Chloro-t[1][2][3][4]etrazolo[1,5-a]pyrazine.

Emergency Procedures: Planning for the Unexpected

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • In Case of Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • In Case of Fire or Explosion: Evacuate the area immediately and activate the fire alarm. If trained, use a dry chemical or CO2 extinguisher for small fires. Do not use water, as it may react with the compound or spread contamination.

By adhering to these rigorous safety protocols, researchers can confidently explore the scientific potential of 5-Chloro-t[1][2][3][4]etrazolo[1,5-a]pyrazine while ensuring a safe and secure laboratory environment.

References

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  • Kumar, P., Ghule, V. D., & Dharavath, S. (2023). Facile synthesis of thermally stable tetrazolo[1,5-b]t[1][2][4]riazine substituted energetic materials: synthesis and characterization. Dalton transactions (Cambridge, England : 2003), 52(3), 747–753.

  • Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods.
  • Canadian Centre for Occup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.